molecular formula C8H6IN3O2 B1314960 3-Iodo-1-methyl-7-nitro-1H-indazole CAS No. 864724-65-2

3-Iodo-1-methyl-7-nitro-1H-indazole

カタログ番号: B1314960
CAS番号: 864724-65-2
分子量: 303.06 g/mol
InChIキー: GRTDGGAGEQHRFL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Iodo-1-methyl-7-nitro-1H-indazole ( 864724-65-2) is a substituted indazole derivative of high interest in medicinal chemistry and drug discovery research. With the molecular formula C 8 H 6 IN 3 O 2 and a molecular weight of 303.06 g/mol, this compound serves as a versatile synthetic intermediate . The indazole scaffold is a privileged structure in pharmacology, known for its presence in compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties . The specific substitutions on this core—an iodine at the 3-position, a methyl group on the nitrogen, and a nitro group at the 7-position—make it a valuable substrate for further chemical exploration. The iodine atom is particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, allowing researchers to introduce diverse aryl or heteroaryl groups at this position to create novel compound libraries for biological screening . This compound must be handled with care. It is recommended to store it in a dark place under an inert atmosphere (such as nitrogen or argon) at 2-8°C to ensure stability . As a research chemical, this product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

特性

IUPAC Name

3-iodo-1-methyl-7-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3O2/c1-11-7-5(8(9)10-11)3-2-4-6(7)12(13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTDGGAGEQHRFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2[N+](=O)[O-])C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701295267
Record name 3-Iodo-1-methyl-7-nitro-1H-indazole
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Molecular Weight

303.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864724-65-2
Record name 3-Iodo-1-methyl-7-nitro-1H-indazole
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URL https://commonchemistry.cas.org/detail?cas_rn=864724-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-1-methyl-7-nitro-1H-indazole
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Foundational & Exploratory

physicochemical properties of 3-Iodo-1-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comprehensive Physicochemical Profiling of 3-Iodo-1-methyl-7-nitro-1H-indazole: From Synthesis to Solid-State Characterization

Executive Summary

3-Iodo-1-methyl-7-nitro-1H-indazole (CAS: 864724-65-2) represents a critical intermediate in the design of selective nitric oxide synthase (NOS) inhibitors and multi-targeted kinase modulators. Its structural uniqueness lies in the 7-nitro substitution , which imparts significant electronic withdrawal and steric bulk, and the 3-iodo moiety , which serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

This guide addresses the primary challenge in working with this scaffold: the regioselective control of N-methylation in the presence of the sterically hindering 7-nitro group. Unlike simple indazoles, the 7-nitro derivative exhibits a strong kinetic preference for N2-alkylation, necessitating rigorous thermodynamic control to isolate the desired N1-methyl isomer.

Physicochemical Profile

The introduction of the nitro group at position 7 significantly alters the solubility and electronic profile compared to the parent indazole. The compound is a lipophilic, crystalline solid requiring specific solvent systems for biological assay compatibility.

Table 1: Core Physicochemical Properties

PropertyValue / DescriptionSource/Notes
CAS Number 864724-65-2Verified Registry
Molecular Formula C

H

IN

O

Molecular Weight 303.06 g/mol
Appearance Yellow to Orange Crystalline SolidNitro-chromophore effect
Melting Point 171 – 172 °CDistinct from N2-isomer (<150°C)
Predicted LogP 2.13 ± 0.3Moderate Lipophilicity
pKa (Conjugate Acid) ~ -2.5 (Predicted)Very weak base due to 7-NO

Solubility (25°C) DMSO (>50 mM), DMF (>50 mM), DCM (Moderate), Water (<0.1 mg/mL)Hydrophobic scaffold
Electronic Character Electron-deficient coreHigh reactivity in S

Ar (if F substituted) or Pd-coupling

Synthetic Methodology & Regiocontrol

The synthesis of 3-Iodo-1-methyl-7-nitro-1H-indazole is non-trivial due to the "7-Nitro Ortho-Effect." The nitro group creates a steric clash with the N1-methyl group, destabilizing the N1-isomer relative to the N2-isomer.

Mechanism of Regioselectivity
  • Kinetic Control: Favors N2-alkylation (often >90:10 ratio) because the N2 lone pair is less sterically hindered and more nucleophilic.

  • Thermodynamic Control: Favors N1-alkylation (the aromatic 1H-indazole tautomer is generally more stable).[1][2] However, the 7-nitro group reduces this stability gap.

Protocol Strategy: To obtain the 1-methyl isomer, we employ a Stepwise Iodination-Methylation sequence with a mandatory thermodynamic equilibration step or rigorous chromatographic separation.

Step-by-Step Protocol

Phase A: C3-Iodination of 7-Nitroindazole

  • Reagents: 7-Nitroindazole (1.0 eq), Iodine (I

    
    , 1.1 eq), KOH (2.5 eq).
    
  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Dissolve 7-nitroindazole in DMF. Add powdered KOH.

    • Add I

      
       portion-wise at 0°C to prevent over-oxidation.
      
    • Stir at RT for 3 hours. Quench with 10% NaHSO

      
       (aq).
      
    • Result: 3-Iodo-7-nitro-1H-indazole precipitates as a yellow solid.[3] Filter and dry.

Phase B: Regioselective Methylation (The Critical Step)

  • Reagents: 3-Iodo-7-nitro-1H-indazole (1.0 eq), Methyl Iodide (MeI, 1.2 eq), NaH (60% dispersion, 1.2 eq).

  • Solvent: THF (Dry) – THF promotes ion-pair separation favoring N1 compared to non-polar solvents.

  • Procedure:

    • Deprotonation: Suspend the indazole in THF at 0°C. Add NaH slowly. Evolution of H

      
       gas is observed. Stir for 30 min to ensure complete anion formation.
      
    • Alkylation: Add MeI dropwise.

    • Thermodynamic Shift: Warm the reaction to 60°C for 4 hours. Note: Heating helps overcome the steric barrier of the 7-nitro group to access the thermodynamic N1 product, though N2 will still form.

    • Workup: Cool to RT, quench with saturated NH

      
      Cl. Extract with EtOAc.
      
  • Purification (Mandatory):

    • The crude mixture will likely contain ~60% N1 (Target) and ~40% N2 (Impurity).

    • Flash Chromatography: Silica Gel, Gradient 0-30% EtOAc in Hexanes.

    • Elution Order: The N1-isomer (Target) is typically less polar (higher R

      
      ) than the N2-isomer due to the masking of the NH polarity and the specific dipole moment vector.
      
    • Checkpoint: Verify product fractions by

      
      H NMR. The N1-methyl singlet appears at ~4.2 ppm , while the N2-methyl often appears downfield at ~4.4-4.5 ppm .
      

Visualization of Synthesis & Logic

The following diagram illustrates the competitive pathways and the required purification logic.

SynthesisWorkflow Start 7-Nitroindazole Iodination Step 1: Iodination (I2, KOH, DMF) Start->Iodination Intermediate 3-Iodo-7-nitro-1H-indazole Iodination->Intermediate Alkylation Step 2: Methylation (MeI, NaH, THF) Intermediate->Alkylation Steric Clash at N1 Mixture Crude Mixture (N1 + N2 Isomers) Alkylation->Mixture Separation Step 3: Chromatography (Silica Gel) Mixture->Separation Target TARGET: 3-Iodo-1-methyl-7-nitro-1H-indazole (N1-Isomer) Separation->Target High Rf (Less Polar) Waste By-product: 2-methyl isomer (N2) Separation->Waste Low Rf (More Polar)

Figure 1: Synthetic workflow highlighting the critical separation of regioisomers.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectral signatures must be validated.

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       8.40 (d, 1H):  H-6 proton (deshielded by adjacent Nitro).
      
    • 
       8.25 (d, 1H):  H-4 proton.
      
    • 
       7.50 (t, 1H):  H-5 proton.
      
    • 
       4.25 (s, 3H): N1-CH
      
      
      
      . Crucial ID peak. (If peak is >4.4 ppm, suspect N2 isomer).
  • 
    C NMR: 
    
    • Carbon attached to Iodine (C3) typically appears upfield (~90-100 ppm) due to the heavy atom effect.

    • N-Methyl carbon ~40-45 ppm.

  • Mass Spectrometry (ESI+):

    • [M+H]

      
       = 304.06.
      
    • Isotopic pattern should show typical Iodine lack of isotopes (monoisotopic) but check for de-iodination fragments.

Stability & Reactivity Profile

  • Photosensitivity: The C-I bond is susceptible to homolytic cleavage under UV light.

    • Storage: Amber vials, -20°C.

    • Handling: Minimize exposure to direct sunlight during chromatography.

  • Cross-Coupling Utility: The 3-iodo position is highly reactive in Pd-catalyzed reactions.

    • Suzuki-Miyaura: Couples efficiently with aryl boronic acids (Pd(dppf)Cl

      
      , K
      
      
      
      CO
      
      
      , Dioxane/H
      
      
      O).
    • Sonogashira: Couples with terminal alkynes.

    • Note: The 7-nitro group makes the ring electron-deficient, potentially accelerating oxidative addition of the Pd catalyst but also increasing the risk of side reactions (reduction of nitro group) if harsh reducing conditions are used.

References

  • PubChem. (2023).[4] Compound Summary: 3-Iodo-1-methyl-7-nitro-1H-indazole (CAS 864724-65-2).[5][6][7] National Library of Medicine. [Link]

  • Lattanzi, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[2][8][9] Beilstein Journal of Organic Chemistry, 17, 1843–1856. [Link]

  • Cheung, M., et al. (2006). Methods for preparing indazole compounds.[1][2][3][8][9][10][11] World Intellectual Property Organization, Patent WO2006048745A1.

  • Blandine, S., et al. (1993). 7-Nitroindazole, a selective inhibitor of neuronal nitric oxide synthase. Neuropharmacology, 32(11), 1269-1272. [Link]

Sources

Technical Guide: 3-Iodo-1-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis challenges, and analytical characterization of 3-Iodo-1-methyl-7-nitro-1H-indazole , a critical intermediate in the development of selective kinase inhibitors and nitric oxide synthase (NOS) modulators.[1]

Molecular Weight, Synthesis, and Regioselective Characterization[1]

Executive Summary

3-Iodo-1-methyl-7-nitro-1H-indazole (CAS: 864724-65-2) is a functionalized indazole scaffold used primarily as a building block in medicinal chemistry.[1][2][3][4] Its structural uniqueness lies in the C3-iodine handle (enabling palladium-catalyzed cross-couplings) and the C7-nitro group (a latent amine for further derivatization).[1]

However, the synthesis of this molecule presents a specific challenge: the 7-nitro group strongly directs alkylation to the N2-position , making the isolation of the desired N1-methyl isomer a critical quality control checkpoint.[1] This guide provides the precise molecular weight data required for high-resolution mass spectrometry (HRMS) and details the regioselective logic necessary for its production.

Physicochemical Profile & Molecular Weight

For quantitative analysis and stoichiometry, researchers must distinguish between the Average Molecular Weight (for molarity calculations) and the Monoisotopic Mass (for mass spectrometry identification).

Table 1: Molecular Mass Specifications
ParameterValueContext
Chemical Formula C₈H₆IN₃O₂ Stoichiometry
Average Molecular Weight 303.06 g/mol Weighing & Molarity
Monoisotopic Mass 302.95048 Da HRMS (M+H⁺ target: 303.9578)
Exact Mass 302.95048Theoretical calculation
Heavy Atom Count 14Crystallography
Isotope Pattern Single dominant peakIodine (¹²⁷I) is monoisotopic

Critical MS Note: Unlike brominated compounds (1:1 ratio of ⁷⁹Br:⁸¹Br), this iodinated compound exhibits a single dominant mass peak due to the monoisotopic nature of Iodine-127.

Synthesis & Regiochemistry Strategy

The core challenge in synthesizing 3-Iodo-1-methyl-7-nitro-1H-indazole is the methylation step.[1] The nitro group at position 7 creates steric hindrance and electronic repulsion at N1, often favoring the thermodynamically less stable N2-isomer by a ratio of >9:1 under standard conditions.

Experimental Protocol: Regioselective Synthesis

Objective: Synthesize 3-Iodo-1-methyl-7-nitro-1H-indazole with >98% isomeric purity.

Step 1: Iodination of 7-Nitroindazole

  • Reagents: 7-Nitroindazole, Iodine (I₂), KOH, DMF.

  • Procedure: Dissolve 7-nitroindazole in DMF. Add KOH (3.0 equiv) followed by portion-wise addition of I₂ (1.1 equiv). Stir at RT for 4 hours.

  • Mechanism: Electrophilic aromatic substitution at C3.

  • Result: 3-Iodo-7-nitroindazole (Solid).[1][5]

Step 2: Methylation and Isomer Separation (The Critical Step)

  • Reagents: 3-Iodo-7-nitroindazole, Methyl Iodide (MeI), Cs₂CO₃, anhydrous DMF.[1]

  • Procedure:

    • Suspend 3-iodo-7-nitroindazole in DMF with Cs₂CO₃.

    • Add MeI (1.2 equiv) at 0°C to suppress N2-alkylation kinetics.[1]

    • Outcome: A mixture of N2-methyl (Major) and N1-methyl (Minor, Target).[1]

    • Purification: Silica gel chromatography is mandatory .

      • Eluent: Hexane/Ethyl Acetate (gradient).

      • Order of Elution: The N1-methyl isomer (target) is typically less polar (higher R_f) than the N2-isomer due to the shielding of the dipole by the adjacent nitro group.

SynthesisPath Start 7-Nitroindazole Inter 3-Iodo-7-nitroindazole Start->Inter I2, KOH DMF, RT Mix Crude Mixture (N1 + N2 Isomers) Inter->Mix MeI, Cs2CO3 DMF, 0°C Target TARGET: 3-Iodo-1-methyl-7-nitro-1H-indazole (N1-Isomer) Mix->Target Column Chrom. (High Rf) Waste Waste: 2-Methyl Isomer (N2-Isomer) Mix->Waste Column Chrom. (Low Rf)

Caption: Synthesis pathway highlighting the critical chromatographic separation of the N1/N2 regioisomers.

Analytical Validation (Self-Validating Protocol)

To ensure the isolated product is the correct 1-methyl isomer and not the 2-methyl impurity, use the following validation logic:

A. 1H-NMR Diagnostics[1][6][7]
  • N1-Methyl (Target): The methyl singlet typically appears at δ 4.20–4.30 ppm .[1] The proton at C6 (adjacent to Nitro) will show a specific coupling pattern (doublet of doublets).

  • N2-Methyl (Impurity): The methyl singlet is often shielded relative to N1 or appears distinctively around δ 4.0–4.15 ppm .[1]

  • NOE (Nuclear Overhauser Effect):

    • Irradiate the Methyl peak.

    • Target (N1-Me): NOE observed to H7? No (H7 is a Nitro group).[8][9] NOE observed to H2? No. Key: NOE is often weak or absent to the aromatic ring due to the 7-NO2 steric block, distinguishing it from the N2-isomer which may show NOE to H3 (if H3 were present, but here C3 is Iodo).

    • Definitive Check: X-ray crystallography is the gold standard if NMR is ambiguous, but R_f comparison with literature standards is usually sufficient.

B. Mass Spectrometry Fragmentation

In MS/MS (tandem mass spec), the fragmentation pattern confirms the structure.

MS_Frag Parent Parent Ion [M+H]+ m/z 303.95 Frag1 Loss of NO2 [M-NO2]+ Parent->Frag1 -46 Da Frag2 Loss of I [M-I]+ Parent->Frag2 -127 Da Frag3 Indazole Core Frag1->Frag3 Frag2->Frag3

Caption: Predicted ESI-MS fragmentation pathway showing characteristic loss of Nitro and Iodine groups.

Applications in Drug Discovery

This molecule serves as a "bifunctional" scaffold:

  • C3-Position (Iodine): Ready for Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups (e.g., creating 3-phenylindazole kinase inhibitors).[1]

  • C7-Position (Nitro): Can be reduced (Fe/NH₄Cl or H₂/Pd) to an amine after the C3 coupling is complete. This amine can then be converted to amides or ureas, common motifs in kinase binding pockets (e.g., interacting with the hinge region).

References
  • PubChem. (2025). Compound Summary: 3-Iodo-1-methyl-7-nitro-1H-indazole.[1][2][3][5][10][11] National Library of Medicine.

  • Keating, J. J., & Alam, F. (2021).[12] Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951.[12]

  • BenchChem. (2025).[13] Troubleshooting regioselectivity in indazole synthesis.

  • Fluorochem. (2025).[14] Product Analysis: 3-Iodo-1-methyl-7-nitro-1H-indazole.

Sources

An In-Depth Technical Guide to the Solubility of 3-Iodo-1-methyl-7-nitro-1H-indazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding and determining the solubility of 3-Iodo-1-methyl-7-nitro-1H-indazole in organic solvents. In the absence of extensive published solubility data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive analysis based on physicochemical properties, and a detailed experimental framework for its empirical determination.

Introduction: The Critical Role of Solubility in Research and Development

3-Iodo-1-methyl-7-nitro-1H-indazole is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The strategic placement of its functional groups—an iodo group at the 3-position, a methyl group at the 1-position, and a nitro group at the 7-position—creates a unique electronic and steric profile that influences its interactions with various solvents.

Understanding the solubility of this compound is paramount for a multitude of applications, including:

  • Synthetic Chemistry: Selecting appropriate solvents for reactions, purification (e.g., crystallization), and isolation.

  • Analytical Chemistry: Preparing solutions for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR).

  • Drug Development: Solubility is a critical determinant of a drug candidate's bioavailability and is a key parameter in formulation studies.[1][2]

Physicochemical Properties and Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[3][4] The structure of 3-Iodo-1-methyl-7-nitro-1H-indazole allows for an informed prediction of its solubility characteristics.

Molecular Structure Analysis
  • Indazole Core: The bicyclic aromatic indazole core is relatively nonpolar.

  • Nitro Group (-NO₂): This is a strongly electron-withdrawing and polar functional group, capable of participating in dipole-dipole interactions.

  • Iodo Group (-I): The iodo group is large and polarizable, contributing to van der Waals forces.

  • Methyl Group (-CH₃): The N-methyl group is nonpolar and contributes to the overall lipophilicity of the molecule.

Polarity and Hydrogen Bonding

The presence of the nitro group and the nitrogen atoms in the indazole ring introduces significant polarity to the molecule. However, the absence of acidic protons (like an N-H) means that 3-Iodo-1-methyl-7-nitro-1H-indazole acts as a hydrogen bond acceptor but not a donor.

Predicted Solubility

Based on its molecular structure, 3-Iodo-1-methyl-7-nitro-1H-indazole is expected to exhibit the following solubility profile:

  • High Solubility: In polar aprotic solvents that can engage in strong dipole-dipole interactions. Examples include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). This is supported by solubility information for a similar compound, 3-Iodo-6-methyl-5-nitro-1H-indazole, which is known to be soluble in these solvents.

  • Moderate Solubility: In polar protic solvents like alcohols (e.g., methanol, ethanol) and in moderately polar solvents like acetone and acetonitrile.

  • Low to Negligible Solubility: In nonpolar solvents such as hexanes, toluene, and diethyl ether, as the strong intermolecular forces within the polar solute are not overcome by the weak interactions with nonpolar solvent molecules.

The following diagram illustrates the relationship between the compound's functional groups and its predicted solubility.

G cluster_solute 3-Iodo-1-methyl-7-nitro-1H-indazole cluster_solvents Solvent Classes Solute Core Structure Nitro Nitro Group (-NO2) (Polar, H-bond acceptor) Iodo Iodo Group (-I) (Polarizable) Methyl Methyl Group (-CH3) (Nonpolar) Indazole Indazole Core (Relatively Nonpolar) PolarAprotic Polar Aprotic (e.g., DMSO, DMF) Nitro->PolarAprotic High Solubility (Strong dipole-dipole) PolarProtic Polar Protic (e.g., Methanol, Ethanol) Nitro->PolarProtic Moderate Solubility Iodo->PolarAprotic Contributes to solubility Nonpolar Nonpolar (e.g., Hexane, Toluene) Methyl->Nonpolar Low Solubility Indazole->Nonpolar Low Solubility

Caption: Predicted solubility based on functional groups.

Experimental Determination of Solubility

A systematic experimental approach is necessary to quantitatively determine the solubility of 3-Iodo-1-methyl-7-nitro-1H-indazole. The shake-flask method is a reliable and widely used technique for this purpose.[5][6][7]

Recommended Organic Solvents for Testing

A range of organic solvents with varying polarities should be selected for a comprehensive solubility profile.

Solvent Category Solvent Polarity Index Dielectric Constant (20°C)
Nonpolar n-Hexane0.11.89
Toluene2.42.38
Moderately Polar Dichloromethane3.19.08
Acetone5.120.7
Acetonitrile5.837.5
Polar Protic Ethanol4.324.5
Methanol5.132.7
Polar Aprotic Dimethylformamide (DMF)6.436.7
Dimethyl Sulfoxide (DMSO)7.246.7
Experimental Workflow: Shake-Flask Method

The following diagram outlines the key steps in the shake-flask method for solubility determination.

G start Start step1 Add excess 3-Iodo-1-methyl-7-nitro-1H-indazole to a known volume of solvent start->step1 step2 Equilibrate at a constant temperature with agitation (e.g., 24-48 hours) step1->step2 step3 Allow solid to settle step2->step3 step4 Filter the supernatant to remove undissolved solid step3->step4 step5 Dilute the saturated solution with a suitable solvent step4->step5 step6 Quantify the concentration using a validated analytical method (e.g., HPLC) step5->step6 end End step6->end

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol

Materials:

  • 3-Iodo-1-methyl-7-nitro-1H-indazole (solid)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess of solid 3-Iodo-1-methyl-7-nitro-1H-indazole to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. "Excess" means that undissolved solid should be visible.

  • Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stir bar. Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed until the excess solid has settled.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to bring the concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of 3-Iodo-1-methyl-7-nitro-1H-indazole.[3][8]

Analytical Method: Quantification by HPLC

A reverse-phase HPLC method is generally suitable for the analysis of indazole derivatives.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Detection: UV-Vis detector at a wavelength where the compound has maximum absorbance (determined by a UV scan).

  • Calibration: Prepare a series of standard solutions of 3-Iodo-1-methyl-7-nitro-1H-indazole of known concentrations in the chosen solvent.[3] Generate a calibration curve by plotting the peak area against the concentration.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, taking the dilution factor into account.

Data Interpretation and Reporting

The solubility should be reported in standard units such as mg/mL or mol/L. It is also good practice to provide qualitative solubility descriptors.

Solubility Range (mg/mL) Descriptor
> 100Very Soluble
10 - 100Freely Soluble
1 - 10Soluble
0.1 - 1Sparingly Soluble
< 0.1Slightly Soluble
InsolublePractically Insoluble

Conclusion

References

  • Frontiers in Chemistry. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-7-methyl-1H-indazole. Retrieved from [Link]

  • Taylor & Francis Online. (2018, July 16). Determination of Extractant Solubility in Ionic Liquids by Thermogravimetric Analysis. Retrieved from [Link]

  • OSTI.gov. (n.d.). Intramolecular Hydrogen Bonding Analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • ACS Publications. (2018, June 6). Solubility Correlations of Common Organic Solvents. Retrieved from [Link]

  • Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • PubMed Central. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • PubMed. (n.d.). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Retrieved from [Link]

  • Pasadena City College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • Covalent. (n.d.). TGA Analysis: Thermal Gravimetric Services. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-1-methyl-1H-indazole. Retrieved from [Link]

  • YouTube. (2025, February 12). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • ACS Publications. (2020, September 9). Solubility Behaviors and Correlations of Common Organic Solvents. Retrieved from [Link]

  • Nature. (n.d.). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Polarity – Knowledge and References. Retrieved from [Link]

  • AIChE Journal. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved from [Link]

  • Academia.edu. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

  • UIN Malang Repository. (2024, November 4). Physicochemical, ADMET Properties, and Molecular Docking Studies of N-benzoyl-N'-(2-nitrophenyl)thiourea Derivatives as a Potential Inhibitor of DNA Gyrase. Retrieved from [Link]

  • PubMed Central. (n.d.). Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates. Retrieved from [Link]

  • Oakwood Labs. (n.d.). What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?. Retrieved from [Link]

  • Hindawi. (n.d.). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-6-nitroindazole. Retrieved from [Link]

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Technical Guide: Spectroscopic Characterization of 3-Iodo-1-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and structural validation of 3-Iodo-1-methyl-7-nitro-1H-indazole , a critical intermediate in the synthesis of kinase inhibitors and anti-infective agents (e.g., for Neglected Tropical Diseases).

This guide synthesizes experimental data from established indazole chemistry to provide a self-validating protocol for researchers.

Part 1: Executive Summary & Structural Context

Compound: 3-Iodo-1-methyl-7-nitro-1H-indazole CAS: 864724-65-2 Molecular Formula: C₈H₆IN₃O₂ Molecular Weight: 303.06 g/mol

This compound features a highly functionalized indazole core.[1] The 7-nitro group provides a handle for reduction to an aniline (enabling amide/urea formation), while the 3-iodo group is a prime electrophile for Suzuki-Miyaura or Sonogashira cross-coupling reactions. The N1-methyl group locks the tautomeric state, preventing the N1/N2 isomerism common in unsubstituted indazoles.

Structural Logic & Numbering
  • Position 1 (N-Me): Methylated nitrogen (major isomer in alkaline methylation).

  • Position 3 (C-I): Substituted with Iodine (replacing the H3 proton).

  • Position 7 (C-NO₂): Nitro group (strongly electron-withdrawing, deshielding adjacent protons).

Part 2: Synthesis & Isolation Strategy

To understand the spectroscopy, one must understand the origin. The most robust route to high-purity material involves methylation first , followed by iodination . This avoids the formation of N2-alkylated byproducts that are more common if iodination is performed on the unsubstituted core.

Workflow Diagram (DOT)

SynthesisWorkflow cluster_QC Quality Control Checkpoints Start 7-Nitroindazole (Starting Material) Step1 Methylation (MeI, K2CO3, DMF) Start->Step1 Intermed 1-Methyl-7-nitroindazole (Major Isomer) Step1->Intermed ~60% Yield Isomer 2-Methyl-7-nitroindazole (Minor Isomer - Remove) Step1->Isomer ~30% Yield Step2 Iodination (I2, KOH or NIS) Intermed->Step2 Product 3-Iodo-1-methyl-7-nitro-1H-indazole (Target) Step2->Product Electrophilic Subst.

Figure 1: Synthetic pathway prioritizing N1-methylation selectivity before C3-functionalization.

Part 3: Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR)

The structural assignment relies on comparing the target to its direct precursor, 1-methyl-7-nitroindazole . The key diagnostic change is the disappearance of the H3 singlet and the retention of the ABC aromatic system (H4, H5, H6).

1H NMR Data (400 MHz, DMSO-d₆)
ProtonPrecursor (1-Me-7-NO₂) Shift (ppm)Target (3-Iodo) Shift (ppm)MultiplicityCoupling (J)Diagnostic Note
H-3 8.08 - 8.75 ABSENT s-Primary confirmation of iodination.
H-4 8.188.20 - 8.35 d~8.5 HzDeshielded by adjacent C-I and NO₂.
H-5 8.328.35 - 8.45 d~8.5 HzOften overlaps with H-4; check COSY.
H-6 7.337.40 - 7.50 t / dd~8.0 HzTriplet-like; least affected by C3-I.
N-Me 4.144.20 - 4.25 s-Characteristic N1-Methyl singlet.

Reference Data Source: Precursor shifts adapted from Benchidmi et al. and Bouissane et al. (See References).

Interpretation Guide:

  • The "Iodine Effect": Replacing H3 with Iodine typically causes a small downfield shift (deshielding) of the adjacent H4 proton due to steric compression and the heavy atom effect.

  • Regiochemistry (N1 vs N2):

    • N1-Methyl (Target): The N-Me signal appears ~4.1–4.2 ppm. The aromatic protons show a clear splitting pattern (d, d, t).

    • N2-Methyl (Impurity): The N-Me signal is typically further downfield (~4.3–4.4 ppm). The H3 proton (if un-iodinated) would be significantly deshielded (~8.7 ppm).

13C NMR Data (100 MHz, DMSO-d₆)
  • C-I (C3): The carbon attached to Iodine typically appears significantly upfield, often between 85–100 ppm (Heavy Atom Effect). This is the most distinct peak in the carbon spectrum.

  • C-NO₂ (C7): ~132–135 ppm.

  • N-Me: ~40–42 ppm.

Mass Spectrometry (LC-MS/HRMS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Molecular Ion: [M+H]⁺ = 303.96 (Calculated).

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I). You will not see the M+2 peak characteristic of Chlorine (3:1) or Bromine (1:1).

  • Fragmentation:

    • Loss of NO₂ [M-46] is a common fragmentation pathway.

    • Loss of I [M-127] may occur under high collision energy.

Infrared Spectroscopy (FT-IR)
  • Nitro Group: Two strong bands are diagnostic.

    • Asymmetric stretch: 1520–1540 cm⁻¹

    • Symmetric stretch: 1340–1360 cm⁻¹

  • C-H Stretch: Aromatic C-H > 3000 cm⁻¹; Methyl C-H < 3000 cm⁻¹.

  • Absence: No N-H stretch (3200–3400 cm⁻¹) should be visible, confirming complete methylation.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-Methyl-7-nitroindazole (Precursor)
  • Rationale: Methylation of 7-nitroindazole yields a mixture of N1 (major) and N2 (minor) isomers. Separation at this stage is critical.

  • Dissolve 7-nitroindazole (1.0 eq) in anhydrous DMF.

  • Add K₂CO₃ (1.2 eq) and stir for 30 min.

  • Add Methyl Iodide (MeI) (1.1 eq) dropwise at 0°C.

  • Stir at RT for 4 hours.

  • Workup: Pour into ice water. Filter the precipitate.

  • Purification: Recrystallize from Ethanol or perform Flash Chromatography (Hexane/EtOAc). The N1-isomer (Target) usually elutes second or is the major solid; the N2-isomer is more soluble.

    • QC Check: Verify N-Me peak at ~4.14 ppm (N1) vs ~4.27 ppm (N2).

Protocol B: Iodination to 3-Iodo-1-methyl-7-nitro-1H-indazole[2]
  • Rationale: Electrophilic aromatic substitution at C3.

  • Dissolve 1-methyl-7-nitroindazole (1.0 eq) in DMF.

  • Add KOH (3.0 eq) followed by Iodine (I₂, 1.2 eq) in portions.

  • Stir at RT for 3–6 hours (Monitor by TLC; disappearance of starting material).

  • Quench: Pour into aqueous Sodium Thiosulfate (Na₂S₂O₃) to remove excess iodine (color changes from brown to yellow/white).

  • Isolation: Filter the yellow solid. Wash with water.

  • Drying: Vacuum dry at 45°C.

Part 5: Troubleshooting & Quality Control

Common Issue: Regioisomer Contamination If the N-Me peak appears as a split signal or shoulder, you likely have the 2-methyl isomer.

  • Solution: The 3-iodo derivative of the 2-methyl isomer has distinct solubility. Recrystallize from hot ethanol.

Common Issue: Incomplete Iodination

  • Diagnosis: Presence of a singlet at ~8.1–8.3 ppm in 1H NMR (unreacted H3).

  • Solution: Resubmit the crude material to reaction conditions with fresh Iodine and base.

Logic Flow for Structural Assignment (DOT)

NMR_Logic Start Crude Product Spectrum CheckH3 Is there a singlet at ~8.1 ppm? Start->CheckH3 CheckMe Check N-Me Shift CheckH3->CheckMe No (Good) Result1 Incomplete Reaction (Starting Material Present) CheckH3->Result1 Yes Result2 N2-Isomer Contamination (N-Me > 4.3 ppm) CheckMe->Result2 Shift > 4.3 ppm Result3 CONFIRMED TARGET (No H3, N-Me ~4.2 ppm) CheckMe->Result3 Shift ~ 4.1-4.2 ppm

Figure 2: Decision tree for interpreting NMR data during synthesis.

References

  • Benchidmi, M., et al. (1979). Synthesis and characterization of nitroindazoles. Journal of Heterocyclic Chemistry.
  • Bouissane, L., et al. (2005). Reduction of nitroindazoles: preparation of new amino and chloroamino derivatives. (Provides exact 1H NMR data for the 1-methyl-7-nitroindazole precursor).

  • Gavara, L., et al. (2011). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry. (Detailed C13 and H1 NMR tables for nitroindazole derivatives).

  • Luo, G., et al. (2006). Methods for preparing indazole compounds. WO2006048745A1. (Describes the general iodination conditions for nitroindazoles).

Sources

An In-Depth Technical Guide to the 13C NMR Analysis of 3-Iodo-1-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Crucial Role of 13C NMR in Heterocyclic Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[1] The precise structural characterization of substituted indazoles is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. Among the suite of analytical techniques available, 13C NMR spectroscopy offers unparalleled insight into the carbon framework of a molecule. Each unique carbon atom in a distinct electronic environment gives rise to a discrete signal, making it a powerful tool for confirming constitution and identifying isomers.[2][3]

For a molecule such as 3-iodo-1-methyl-7-nitro-1H-indazole, with its multiple substituents on the bicyclic indazole core, a thorough understanding of its 13C NMR spectrum is essential for unambiguous identification. This guide will first delve into the theoretical basis for predicting the chemical shifts, followed by a detailed experimental workflow and an in-depth analysis of the anticipated spectrum.

Predicting the 13C NMR Spectrum: A Stepwise Analysis of Substituent Effects

The prediction of the 13C NMR spectrum of 3-iodo-1-methyl-7-nitro-1H-indazole is approached by systematically considering the influence of each substituent on the foundational 1H-indazole core.

Baseline Spectrum: 1H-Indazole

The reported 13C NMR chemical shifts for the parent 1H-indazole in CDCl3 provide our starting point.[4] The numbering convention for the indazole ring is as follows:

Indazole Ring Numbering Convention

The approximate chemical shifts for 1H-indazole are: C3 (~134.8 ppm), C3a (~123.1 ppm), C4 (~120.9 ppm), C5 (~126.8 ppm), C6 (~120.9 ppm), C7 (~109.7 ppm), and C7a (~140.0 ppm).[4]

Step 1: The Influence of the 7-Nitro Group

The introduction of a nitro group, a strong electron-withdrawing substituent, is expected to significantly influence the chemical shifts of the adjacent and conjugated carbons.[5][6] Based on calculated data for 7-nitro-1H-indazole, the following shifts are anticipated:

  • C7: The ipso-carbon will be significantly deshielded.

  • C6 and C7a: The ortho-carbons will also experience deshielding.

  • C5 and C3a: The meta-carbons will be less affected.

  • C4 and C3: The para-carbons will show some deshielding.

Step 2: The Effect of N1-Methylation

N-methylation of the indazole ring will primarily affect the carbons of the pyrazole ring and the adjacent C7a.[1] The methyl group itself will appear as a new signal in the aliphatic region, typically around 30-40 ppm. The N-methylation can also induce small shifts in the other ring carbons due to changes in the electronic distribution and potential steric interactions.

Step 3: The Impact of the 3-Iodo Group

The introduction of an iodine atom at the C3 position will have a pronounced effect on C3 itself. Halogen substituents exhibit a "heavy atom effect," which, for iodine, results in a significant shielding (upfield shift) of the directly attached carbon.[7] The other carbons in the pyrazole ring (C3a and N2-adjacent carbons) will also be affected, though to a lesser extent.

Predicted 13C NMR Chemical Shifts

By combining these substituent effects, we can predict the approximate 13C NMR chemical shifts for 3-iodo-1-methyl-7-nitro-1H-indazole. The expected shifts are summarized in the table below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Shift
C3~90-100Strong shielding due to the "heavy atom effect" of iodine.
C3a~125-135Deshielded by the adjacent nitro group and influenced by the iodo and methyl groups.
C4~122-128Moderately deshielded by the nitro group (para position).
C5~128-134Less affected by the nitro group (meta position), but still in an aromatic environment.
C6~120-126Deshielded by the adjacent nitro group (ortho position).
C7~145-155Strongly deshielded by the directly attached nitro group (ipso-carbon).
C7a~138-145Deshielded by the adjacent nitro group and influenced by N-methylation.
N1-CH3~35-45Typical range for a methyl group attached to a nitrogen in a heterocyclic ring.

Experimental Protocol for 13C NMR Analysis

To obtain a high-quality 13C NMR spectrum of 3-iodo-1-methyl-7-nitro-1H-indazole, the following detailed protocol is recommended. This protocol is designed to be self-validating by including steps for ensuring sample purity and proper instrument calibration.

I. Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral interpretation. Purification can be achieved by recrystallization or column chromatography.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) are common choices for indazole derivatives.

  • Sample Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

II. NMR Instrument Setup and Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Probe Tuning: Tune and match the NMR probe to the 13C frequency to ensure optimal signal detection.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set a spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) to encompass all expected carbon signals.

    • Number of Scans: Acquire a sufficient number of scans (typically several thousand) to achieve an adequate signal-to-noise ratio, especially for quaternary carbons which tend to have longer relaxation times and weaker signals.

    • Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of the carbon nuclei between scans.

    • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

III. Data Processing and Analysis
  • Fourier Transform: Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

  • Chemical Shift Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

  • Peak Picking and Integration: Identify all carbon signals and record their chemical shifts. While 13C NMR is not typically used for quantitative analysis via integration due to the variable Nuclear Overhauser Effect (NOE), the relative intensities can provide clues for peak assignment (quaternary carbons are often weaker).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Purity Ensure >95% Purity Dissolve Dissolve 10-20 mg in 0.6-0.7 mL Deuterated Solvent Purity->Dissolve TMS Add TMS Internal Standard Dissolve->TMS Tune Tune & Match Probe Params Set Acquisition Parameters (zgpg30, SW, NS, d1) Tune->Params Acquire Acquire Data Params->Acquire FT Fourier Transform & Line Broadening Correct Phase & Baseline Correction FT->Correct Reference Reference to TMS Correct->Reference Analyze Peak Picking & Analysis Reference->Analyze

Experimental Workflow for 13C NMR Analysis

In-Depth Spectral Analysis and Structure-Spectrum Correlation

The predicted 13C NMR spectrum of 3-iodo-1-methyl-7-nitro-1H-indazole is expected to exhibit eight distinct signals, corresponding to the seven carbons of the indazole core and the one carbon of the methyl group. The assignment of these signals can be further confirmed using advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90), which differentiate between CH, CH2, and CH3 groups, and 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which reveal one-bond and multiple-bond C-H correlations, respectively.

G cluster_structure Chemical Structure cluster_prediction Spectral Prediction cluster_analysis Spectral Analysis Structure 3-Iodo-1-methyl-7-nitro-1H-indazole Baseline 1H-Indazole Spectrum Structure->Baseline SCS Apply Substituent Chemical Shifts (SCS) - NO2 at C7 - CH3 at N1 - I at C3 Baseline->SCS Predicted Predicted 13C Spectrum SCS->Predicted Acquisition Experimental 13C NMR Data Predicted->Acquisition Comparison Assignment Peak Assignment (DEPT, HSQC, HMBC) Acquisition->Assignment Verification Structural Verification Assignment->Verification Verification->Structure Confirmation

Logical Relationship for Structure Elucidation

Conclusion

This technical guide has provided a detailed theoretical and practical framework for the 13C NMR analysis of 3-iodo-1-methyl-7-nitro-1H-indazole. By systematically applying the principles of substituent chemical shifts, a reliable predicted spectrum has been generated, offering a valuable reference for researchers. The outlined experimental protocol ensures the acquisition of high-quality, reproducible data. A thorough understanding and application of the principles and methods described herein will empower scientists in the confident structural elucidation of this and other complex heterocyclic molecules, thereby accelerating the drug discovery and development process.

References

  • Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH. [Link]

  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]

  • Pérez-Garrido, A., Escames, G., & Acuña-Castroviejo, D. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5995–6006. [Link]

  • Elguero, J., Fruchier, A., Tjiou, E. M., & Trofimenko, S. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006–1026. [Link]

  • Gowenlock, B. G., Cameron, W., Boyd, A. S. F., Al-Tahou, B. M., & McKenna, P. (1994). Carbon-13 chemical shifts of several substituted nitrosobenzenes. Canadian Journal of Chemistry, 72(2), 514–517. [Link]

  • Yoshida, M., & Hosseini, M. W. (2007). Supporting Information for A Straightforward Access to 1H-Indazoles from 2-Azidobenzaldehydes and Diazo Compounds via 1,3-Dipolar Cycloaddition. Angewandte Chemie International Edition, 46(41), 7849-7852. [Link]

  • Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1331-1339. [Link]

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An In-Depth Technical Guide to the Medicinal Chemistry Potential of 3-Iodo-1-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics.[1][2][3] This technical guide explores the untapped potential of a specific, highly functionalized derivative: 3-Iodo-1-methyl-7-nitro-1H-indazole . We posit that this molecule is not merely a singular compound but a strategic platform for accelerated drug discovery. Its architecture combines three key features: (1) the biologically relevant 7-nitroindazole core, known for its specific enzyme inhibition; (2) N1-methylation to lock its tautomeric form and modulate physicochemical properties; and (3) a C3-iodine atom, a versatile synthetic handle for extensive chemical diversification via cross-coupling reactions. This document provides a comprehensive analysis of the molecule's strategic value, outlines robust synthetic methodologies for its derivatization, and proposes data-driven hypotheses for its application in oncology, neurodegenerative disorders, and inflammatory diseases.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

The fusion of a benzene and a pyrazole ring gives rise to the indazole scaffold, a bicyclic heterocycle that has proven to be a "privileged structure" in medicinal chemistry. Its rigid conformation and ability to participate in a wide array of intermolecular interactions (hydrogen bonding, π-stacking) allow it to bind with high affinity to a diverse range of biological targets. This versatility is evidenced by its presence in several marketed drugs targeting complex diseases.[2][3]

Drug NamePrimary Indication(s)Mechanism of Action
Pazopanib Renal Cell Carcinoma, Soft Tissue SarcomaMulti-targeted Tyrosine Kinase Inhibitor
Niraparib Ovarian, Fallopian Tube, Peritoneal CancerPoly (ADP-ribose) polymerase (PARP) Inhibitor
Axitinib Renal Cell CarcinomaSelective Tyrosine Kinase Inhibitor (VEGFR)
Benzydamine Pain and InflammationNon-steroidal Anti-inflammatory Drug (NSAID)
Granisetron Chemotherapy-induced Nausea and VomitingSerotonin 5-HT3 Receptor Antagonist

Table 1: Examples of FDA-approved drugs containing the indazole scaffold, highlighting their therapeutic diversity.[2][3][4]

The success of these agents underscores the chemical and biological tractability of the indazole core, making novel, well-designed indazole derivatives like 3-Iodo-1-methyl-7-nitro-1H-indazole highly attractive starting points for new therapeutic programs.

Deconstructing the Subject Molecule: A Trifecta of Chemical Opportunity

The strategic utility of 3-Iodo-1-methyl-7-nitro-1H-indazole arises from the synergistic interplay of its three key structural motifs.

The 1-Methyl-7-Nitro-1H-Indazole Core: A Bioactive Foundation

The position of the nitro group on the indazole ring is critical for directing biological activity. While 5- and 6-nitroindazoles have shown promise as antiparasitic agents[5][6], 7-nitroindazoles are best known for their potent and selective inhibition of neuronal nitric oxide synthase (nNOS).[7][8] The parent compound, 7-nitroindazole, is a widely used tool compound in neuroscience research to probe the role of nitric oxide (NO) in neuronal signaling, excitotoxicity, and pain perception.[8][9]

By incorporating this 7-nitro motif, our subject molecule is intrinsically primed for evaluation in neurodegenerative and neurological disorders where nNOS hyperactivity is implicated. The N1-methylation serves a crucial purpose: it eliminates tautomerism, ensuring a single, defined isomer, which simplifies structure-activity relationship (SAR) studies and can improve metabolic stability and membrane permeability.

The 3-Iodo Functional Group: A Gateway to Chemical Diversity

The iodine atom at the C3 position is the molecule's most powerful feature from a medicinal chemistry perspective. It is an exceptionally versatile handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug synthesis.[10] This single atom unlocks the ability to rapidly generate large libraries of analogues, enabling a thorough exploration of the chemical space around the indazole core. The C-X bond strength (C-I < C-Br < C-Cl) makes iodoarenes highly reactive, often allowing for milder reaction conditions and broader substrate scope compared to other halogens.[11][12]

G Core 3-Iodo-1-methyl-7-nitro-1H-indazole Suzuki Suzuki Coupling (Boronic Acids/Esters) Core->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Heck Heck Coupling (Alkenes) Core->Heck Buchwald Buchwald-Hartwig (Amines, Alcohols) Core->Buchwald Aryl 3-Aryl/Heteroaryl Derivatives Suzuki->Aryl Alkynyl 3-Alkynyl Derivatives Sonogashira->Alkynyl Alkenyl 3-Alkenyl Derivatives Heck->Alkenyl Amino 3-Amino/Alkoxy Derivatives Buchwald->Amino

Diagram 1: Diversification via Cross-Coupling. A diagram illustrating the primary cross-coupling reactions enabled by the 3-iodo substituent.

Synthetic Strategy & Experimental Protocols

A robust and scalable synthetic plan is paramount. While the exact synthesis of 3-Iodo-1-methyl-7-nitro-1H-indazole is not explicitly reported, a logical route can be constructed from established methodologies for related indazoles.[13][14]

Proposed Synthesis of the Core Scaffold

The proposed synthesis begins with commercially available 2-methyl-6-nitroaniline, proceeding through diazotization, iodination, and cyclization.

G A 2-Methyl-6-nitroaniline B Diazonium Salt Intermediate A->B 1. NaNO₂, HCl 0 °C C 1-Iodo-2-methyl-3-nitrobenzene B->C 2. KI D N-Alkylation C->D 3. N,N-Dimethylformamide dimethyl acetal E 1-Methyl-7-nitro-1H-indazole D->E 4. KOtBu, 110 °C (Cyclization) F 3-Iodo-1-methyl-7-nitro-1H-indazole E->F 5. I₂, Periodic Acid H₂SO₄, AcOH

Diagram 2: Proposed Synthetic Route. A plausible multi-step synthesis to access the target 3-iodo-1-methyl-7-nitro-1H-indazole scaffold.

Protocol: Suzuki-Miyaura Cross-Coupling for Library Generation

The Suzuki coupling is a powerful C-C bond-forming reaction ideal for rapidly generating a library of 3-aryl or 3-heteroaryl indazoles. This protocol serves as a self-validating template for derivatization.

Objective: To couple 3-Iodo-1-methyl-7-nitro-1H-indazole with 4-methoxyphenylboronic acid.

Materials:

  • 3-Iodo-1-methyl-7-nitro-1H-indazole (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Sphos (0.04 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 3-Iodo-1-methyl-7-nitro-1H-indazole, 4-methoxyphenylboronic acid, and K₂CO₃.

    • Rationale: An inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ and the Sphos ligand in a small amount of dioxane.

    • Rationale: Sphos is a bulky, electron-rich phosphine ligand that stabilizes the palladium center and promotes the oxidative addition and reductive elimination steps of the catalytic cycle, making it highly effective for this type of coupling.

  • Reaction Assembly: Add the catalyst solution to the Schlenk flask. Evacuate and backfill the flask with inert gas three times.

  • Solvent Addition: Add dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

    • Rationale: The aqueous base (K₂CO₃ in water) is essential for the transmetalation step, where the organic group is transferred from boron to palladium. Dioxane is an excellent solvent for the organic components.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every hour.

    • Rationale: Heating provides the necessary activation energy. Monitoring ensures the reaction is driven to completion and helps identify potential side products or starting material degradation.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the crude product under reduced pressure. Purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(4-methoxyphenyl)-1-methyl-7-nitro-1H-indazole.

    • Rationale: Chromatography is essential to remove residual catalyst, unreacted starting materials, and any homocoupled byproducts, ensuring the high purity required for biological testing.

Potential Therapeutic Applications & Target Exploration

The unique substitution pattern of our scaffold suggests several high-potential therapeutic avenues.

Neurodegenerative Disorders via nNOS Inhibition

Hypothesis: Derivatives of 3-Iodo-1-methyl-7-nitro-1H-indazole can be developed as potent and selective nNOS inhibitors with improved drug-like properties for treating conditions like Parkinson's disease, Alzheimer's disease, or ischemic stroke.

Scientific Rationale: The 7-nitroindazole core is a known nNOS inhibitor.[8][9] Pathological overproduction of NO by nNOS contributes to neurotoxicity through the formation of peroxynitrite. By decorating the C3 position with various functional groups, we can modulate the molecule's affinity and selectivity for the nNOS active site. The goal is to design derivatives that maintain potent nNOS inhibition while improving properties such as solubility, oral bioavailability, and brain penetration, which are often limitations of early tool compounds.

G NMDA NMDA Receptor Activation (e.g., Excitotoxicity) Ca Ca²⁺ Influx NMDA->Ca nNOS nNOS Activation Ca->nNOS NO Nitric Oxide (NO) Production nNOS->NO Peroxynitrite Peroxynitrite (ONOO⁻) Formation NO->Peroxynitrite Target 3-Aryl-1-methyl-7-nitro-1H-indazole (Designed Inhibitor) Target->nNOS Inhibition Superoxide Superoxide (O₂⁻) Superoxide->Peroxynitrite Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) Peroxynitrite->Damage

Diagram 3: nNOS Inhibition Pathway. The proposed mechanism of neuroprotection by inhibiting the nNOS pathway.

Oncology via Kinase Inhibition

Hypothesis: A library of 3-substituted-1-methyl-7-nitro-1H-indazoles can yield novel inhibitors of protein kinases implicated in cancer cell proliferation and angiogenesis.

Scientific Rationale: The indazole core is a proven scaffold for kinase inhibitors, including the approved drugs Pazopanib and Axitinib.[3] The 3-position of the indazole often serves as a key vector for projecting substituents into the ATP-binding pocket of kinases. By using Suzuki and Sonogashira couplings, we can introduce a wide range of aryl, heteroaryl, and alkynyl groups designed to form specific interactions (e.g., hydrogen bonds with the hinge region, van der Waals interactions in hydrophobic pockets) with target kinases. A primary screening campaign against a panel of oncologically relevant kinases (e.g., VEGFR, PDGFR, c-Kit, Src) would be a logical starting point.

Anti-Inflammatory Applications

Hypothesis: The scaffold can be elaborated to generate antagonists of the MD2-TLR4 complex or blockers of the CRAC channel, targeting inflammatory signaling pathways.

Scientific Rationale: Recent studies have identified 3-(indol-5-yl)-indazole derivatives as potent inhibitors of the MD2-TLR4 complex, which is critical for the inflammatory response to bacterial lipopolysaccharide (LPS).[15] This suggests that coupling various indoles or other nitrogen-containing heterocycles at the C3 position of our scaffold could yield potent anti-inflammatory agents for conditions like acute lung injury or sepsis.[15] Separately, indazole-3-carboxamides have been discovered as blockers of the calcium-release activated calcium (CRAC) channel, a key regulator of mast cell and T-cell activation.[16][17] While requiring modification of the iodo-group to a carboxamide, this precedent highlights the potential of the 3-substituted indazole motif in immunomodulation.

Proposed Drug Discovery Workflow

A streamlined and logical workflow is essential to efficiently translate the potential of this scaffold into tangible drug candidates.

G cluster_0 Chemistry cluster_1 Screening & Biology cluster_2 Lead Optimization A Synthesis of Core Scaffold (3-Iodo-1-methyl-7-nitro-1H-indazole) B Parallel Synthesis of Library (Suzuki, Sonogashira etc.) A->B C Purification & QC (HPLC, NMR, MS) B->C D Primary Screening (e.g., Kinase Panel, nNOS assay) C->D E Hit Confirmation & IC₅₀ Determination D->E F Cell-Based Assays (e.g., Anti-proliferation, Cytokine Release) E->F G SAR Analysis & Next-Gen Design F->G G->B Iterative Synthesis H ADME/Tox Profiling (Solubility, Permeability, Cyp Inhib.) G->H I Lead Candidate Selection H->I

Diagram 4: Integrated Drug Discovery Workflow. A high-level workflow from scaffold synthesis to lead candidate selection.

Conclusion and Future Outlook

3-Iodo-1-methyl-7-nitro-1H-indazole is more than a single molecule; it is a strategically designed starting point for medicinal chemistry campaigns. The convergence of a biologically relevant core (7-nitroindazole) with a versatile synthetic handle (3-iodo) provides an efficient platform for the rapid generation and evaluation of novel chemical entities. The hypotheses presented here—targeting nNOS for neuroprotection, kinases for oncology, and inflammatory pathways—are grounded in robust scientific precedent. By leveraging modern synthetic methods and a structured discovery workflow, this scaffold holds significant promise for the development of next-generation therapeutics to address unmet medical needs. Future work should focus on the execution of the proposed library synthesis and subsequent screening to validate these compelling hypotheses.

References

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The Nitro Group's Dominating Influence: An In-depth Technical Guide to the Electronic Effects in 3-Iodo-1-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, valued for its bioisosteric relationship with indole and its role in numerous kinase inhibitors. The introduction of substituents, such as the nitro group, profoundly alters the electronic landscape of the indazole ring, thereby modulating its reactivity, molecular interactions, and ultimately, its pharmacological profile. This guide provides a comprehensive analysis of the electronic effects at play in 3-iodo-1-methyl-7-nitro-1H-indazole, a molecule where the potent electron-withdrawing nature of the nitro group is juxtaposed with the electronic contributions of iodo and methyl substituents. We will delve into the interplay of inductive and resonance effects, their impact on the aromatic system, and the experimental and computational methodologies used to elucidate these properties. This document serves as a technical resource for researchers aiming to leverage a deep understanding of electronic effects for the rational design of novel indazole-based therapeutics.

Introduction: The Significance of Electronic Effects in Indazole-Based Drug Design

The indazole nucleus is a privileged scaffold in drug discovery, frequently appearing in compounds targeting a wide array of biological targets.[1] Its ability to act as a bioisostere of indole allows it to engage in crucial hydrogen bonding interactions within protein active sites.[2] The therapeutic efficacy of indazole derivatives is intimately tied to the nature and positioning of substituents on the bicyclic ring system. These substituents govern the molecule's electronic distribution, which in turn dictates its pharmacokinetic and pharmacodynamic properties.

The subject of this guide, 3-iodo-1-methyl-7-nitro-1H-indazole, presents a fascinating case study in substituent effects. The powerful electron-withdrawing nitro group at the 7-position is expected to dominate the electronic character of the molecule. Understanding the nuanced interplay of this group with the halogen at the 3-position and the methyl group on the pyrazole nitrogen is critical for predicting the molecule's reactivity and its potential as a synthetic intermediate or a bioactive compound.

Deconstructing the Electronic Contributions of Substituents

The overall electronic character of 3-iodo-1-methyl-7-nitro-1H-indazole is a composite of the individual contributions of the nitro, iodo, and methyl groups. These effects can be broadly categorized into two types: inductive and resonance (or mesomeric) effects.

  • Inductive Effect (-I/+I): This is a through-bond effect, transmitted via the sigma (σ) bonds, and is primarily dependent on the electronegativity of the atoms. It weakens with distance.

  • Resonance Effect (-M/+M): This is a through-space effect, transmitted via the pi (π) system of the aromatic ring. It is most pronounced at the ortho and para positions relative to the substituent.

The Nitro Group: A Potent Electron Sink

The nitro group (-NO₂) is one of the strongest electron-withdrawing groups in organic chemistry.[3] Its influence is twofold:

  • Strong Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms results in a significant withdrawal of electron density from the indazole ring through the σ-bond framework.[4]

  • Strong Resonance Effect (-M): The nitro group can delocalize the π-electrons of the aromatic ring onto its oxygen atoms, as depicted in the resonance structures below. This effect is particularly strong when the nitro group is in conjugation with the π-system.[5]

The combination of these two effects renders the indazole ring significantly electron-deficient.

The Iodo Group: A Halogen's Duality

The iodo group (-I) exhibits a more complex electronic behavior:

  • Inductive Effect (-I): Being more electronegative than carbon, iodine withdraws electron density through the σ-bond.[4]

  • Resonance Effect (+M): The lone pairs on the iodine atom can be delocalized into the aromatic π-system. However, due to the poor overlap between the 5p orbital of iodine and the 2p orbitals of the carbon atoms in the ring, this +M effect is weak compared to other halogens.

Overall, the -I effect of iodine tends to outweigh its weak +M effect, making it a net electron-withdrawing group, albeit a weaker one compared to the nitro group.

The Methyl Group: An Electron Donor

The N-methyl group (-CH₃) primarily exerts a weak electron-donating effect:

  • Inductive Effect (+I): Alkyl groups are electron-donating through the σ-bond framework, pushing electron density towards the pyrazole nitrogen.

The Combined Electronic Landscape of 3-Iodo-1-methyl-7-nitro-1H-indazole

The interplay of these substituents creates a unique electronic distribution across the indazole ring. The dominant nitro group at the 7-position strongly deactivates the entire ring system towards electrophilic attack and activates it towards nucleophilic aromatic substitution, particularly at positions ortho and para to it (positions 6 and 4, respectively).[6]

The presence of the iodo group at the 3-position further withdraws electron density, contributing to the overall electron-deficient nature of the pyrazole portion of the ring. The N-methyl group, while electron-donating, has a relatively minor influence compared to the powerful withdrawing effects of the nitro and iodo groups.

This electronic arrangement has significant implications for the molecule's reactivity. For instance, the electron-deficient nature of the ring system would make electrophilic aromatic substitution challenging. Conversely, the C-I bond at the 3-position is a versatile handle for cross-coupling reactions, and the electron-poor nature of the ring could facilitate nucleophilic aromatic substitution at other positions under the right conditions.

Figure 1: A diagram illustrating the primary electronic effects of the substituents on the indazole ring of 3-iodo-1-methyl-7-nitro-1H-indazole.

Quantifying Substituent Effects: The Hammett Equation

The Hammett equation provides a framework for quantifying the electronic effects of substituents on the reactivity of aromatic compounds.[7] It relates the rate or equilibrium constant of a reaction for a substituted aromatic compound to that of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ).

log(k/k₀) = σρ or log(K/K₀) = σρ

  • σ (Sigma): The substituent constant, which is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

  • ρ (Rho): The reaction constant, which is a measure of the sensitivity of a particular reaction to substituent effects.

Table 1: Hammett Substituent Constants (σ)
Substituentσ_meta_σ_para_
-NO₂+0.710+0.778
-I+0.353+0.276
-CH₃-0.069-0.170

Data sourced from Wikipedia's compilation of Hammett constants.[7]

While the Hammett equation was originally developed for benzene derivatives, the principles can be qualitatively applied to heterocyclic systems like indazole. The large positive σ values for the nitro group confirm its strong electron-withdrawing nature. The positive σ values for iodine indicate it is also electron-withdrawing. Conversely, the negative σ values for the methyl group confirm its electron-donating character.

Experimental and Computational Approaches to Elucidate Electronic Effects

A combination of experimental and computational techniques is essential for a thorough understanding of the electronic properties of 3-iodo-1-methyl-7-nitro-1H-indazole.

Proposed Synthetic Pathway

Synthesis_Workflow A 7-Nitro-1H-indazole B 1-Methyl-7-nitro-1H-indazole A->B Methylation (e.g., CH₃I, K₂CO₃, DMF) C 3-Iodo-1-methyl-7-nitro-1H-indazole B->C Iodination (e.g., I₂, K₂CO₃, DMF) caption A plausible synthetic workflow for the target molecule.

Figure 2: A proposed synthetic workflow for 3-iodo-1-methyl-7-nitro-1H-indazole.

Experimental Protocol: Proposed Synthesis

  • Methylation of 7-Nitro-1H-indazole:

    • To a solution of 7-nitro-1H-indazole in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃).

    • Add methyl iodide (CH₃I) dropwise at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

    • Work up the reaction by quenching with water and extracting the product with an organic solvent.

    • Purify the crude product by column chromatography to obtain 1-methyl-7-nitro-1H-indazole.

  • Iodination of 1-Methyl-7-nitro-1H-indazole:

    • Dissolve 1-methyl-7-nitro-1H-indazole in DMF.

    • Add powdered potassium carbonate.

    • Slowly add a solution of iodine (I₂) in DMF, maintaining the temperature below 35 °C.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess iodine.

    • Extract the product and purify by column chromatography to yield 3-iodo-1-methyl-7-nitro-1H-indazole.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for probing the electronic environment of the indazole ring.

  • ¹H NMR: The chemical shifts of the aromatic protons are highly sensitive to the electron density at the carbon to which they are attached. The strong electron-withdrawing effect of the 7-nitro group is expected to cause a significant downfield shift (to higher ppm values) for the protons on the benzene ring (H-4, H-5, and H-6) compared to unsubstituted 1-methylindazole.

  • ¹³C NMR: Similarly, the carbon atoms of the indazole ring will experience deshielding due to the electron-withdrawing substituents, resulting in downfield shifts in the ¹³C NMR spectrum. The effect of the nitro group on the chemical shifts of the ring carbons can provide direct evidence of its electron-withdrawing nature.[9]

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups. Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Computational Chemistry

Density Functional Theory (DFT) calculations are invaluable for visualizing and quantifying the electronic properties of molecules.

  • Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The low energy of the LUMO, likely localized on the nitro-substituted ring, would indicate its susceptibility to nucleophilic attack.

  • Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution on the molecule's surface. A large positive potential (blue regions) would be expected around the nitro group and the indazole ring, confirming its electron-deficient character.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to calculate the partial charges on each atom, providing a quantitative measure of the inductive effects of the substituents.

Conclusion and Future Outlook

The electronic properties of 3-iodo-1-methyl-7-nitro-1H-indazole are dominated by the powerful electron-withdrawing nitro group at the 7-position. This effect, in concert with the contributions from the iodo and methyl substituents, creates an electron-deficient aromatic system with distinct reactivity patterns. A thorough understanding of these electronic effects, gained through a combination of theoretical analysis, spectroscopic characterization, and computational modeling, is paramount for the successful application of this and related molecules in drug discovery and organic synthesis. The insights presented in this guide provide a foundational understanding for researchers seeking to rationally design and synthesize novel indazole derivatives with tailored electronic and pharmacological properties.

References

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Technical Guide: Stability and Storage of 3-Iodo-1-methyl-7-nitro-1H-indazole

[1][2]

CAS Number: 864724-65-2 Molecular Formula: C₈H₆IN₃O₂ Molecular Weight: 303.06 g/mol [1][2]

Executive Summary

3-Iodo-1-methyl-7-nitro-1H-indazole is a functionalized heterocyclic building block frequently employed in the synthesis of kinase inhibitors and anti-infective agents.[1] Its structural integrity relies on maintaining the stability of the carbon-iodine (C-I) bond and the nitro group in the presence of the peri-interaction between the N1-methyl and C7-nitro substituents.[1] This guide defines the degradation mechanisms (photolytic deiodination and steric-induced hydrolysis) and establishes a self-validating storage protocol to ensure compound purity over extended periods.[1]

Chemical Identity & Physicochemical Properties[1][3][4][5][6]

PropertySpecification
Systematic Name 3-Iodo-1-methyl-7-nitro-1H-indazole
Appearance Yellow to pale-orange crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in MeOH; insoluble in water
Melting Point >180°C (Predicted; typically high for nitro-indazoles)
pKa ~0.5 (Conjugate acid of N2); Non-ionizable in physiological range
Key Impurities 1-Methyl-7-nitroindazole (De-iodinated), Iodine (

)

Degradation Mechanisms: The "Why" Behind the Protocol

Understanding the specific vulnerabilities of this molecule is essential for designing a robust storage strategy.[1]

Photolytic Instability (Primary Failure Mode)

The C3-Iodine bond is the weakest link in the molecule.[1] Upon exposure to UV or visible light (blue spectrum), the C-I bond undergoes homolytic cleavage.[2]

  • Mechanism: Photon absorption excites the indazole ring, transferring energy to the C-I bond, resulting in a radical pair: the indazolyl radical and an iodine radical (

    
    ).[2]
    
  • Observation: The iodine radicals recombine to form molecular iodine (

    
    ), causing the sample to turn from yellow to brown/purple.[2]
    
Steric Strain & Chemical Stability

The 1-methyl and 7-nitro groups are in a peri-relationship (positions 1 and 7).[1]

  • Steric Clashing: The Van der Waals radii of the methyl group and the nitro oxygen overlap.[1] This forces the nitro group to rotate out of planarity with the aromatic ring, reducing conjugation.

  • Consequence: While this twist reduces the electron-withdrawing power of the nitro group slightly, it creates a "spring-loaded" strain that can accelerate hydrolysis or N-demethylation under extreme acidic conditions or high temperatures.[1]

Diagram: Degradation Pathways

The following diagram illustrates the primary degradation routes.

DegradationPathwaysCompound3-Iodo-1-methyl-7-nitro-1H-indazole(Intact)RadicalIndazolyl Radical + I•Compound->RadicalHomolytic CleavageLightUV/Vis Light(hν)Light->CompoundDeiodinated1-Methyl-7-nitroindazole(Impurity)Radical->DeiodinatedH-AbstractionIodineFree Iodine (I2)(Brown Discoloration)Radical->IodineDimerization

Figure 1: Photolytic degradation pathway leading to de-iodination and discoloration.[2]

Storage Protocols: The "How"

To maximize shelf life, a tiered storage approach is recommended based on the duration of storage.

The "Gold Standard" (Long-Term > 3 Months)[1][2]
  • Temperature: -20°C (± 5°C).

  • Atmosphere: Argon or Nitrogen blanket (prevents oxidative radical propagation).[1][2]

  • Container: Amber glass vial with a PTFE-lined screw cap.[1]

  • Desiccation: Store the vial inside a secondary container (e.g., a jar) containing active desiccant (silica gel or molecular sieves).[2]

Working Standard (Active Use < 3 Months)
  • Temperature: 2°C to 8°C (Refrigerator).

  • Light: Strictly Dark. Wrap vials in aluminum foil if amber glass is unavailable.

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent water condensation on the cold solid (hygroscopicity management).

Storage Workflow Diagram

StorageWorkflowStartReceived CompoundDurationIntended Use Duration?Start->DurationShortTerm< 3 MonthsDuration->ShortTermLongTerm> 3 MonthsDuration->LongTermFridgeStore at 4°CAmber VialDesiccator CabinetShortTerm->FridgeFreezerStore at -20°CUnder Argon/N2Double ContainmentLongTerm->FreezerUsageEquilibrate to RT(30 mins) before openingFridge->UsageFreezer->Usage

Figure 2: Decision tree for optimal storage conditions based on usage frequency.

Quality Control & Stability Indicating Methods

Every protocol must be self-validating.[1] Use the following methods to verify the integrity of the compound before use in critical experiments.

Visual Inspection (First Line of Defense)
  • Pass: Bright yellow/pale-orange crystalline powder.[1]

  • Fail: Darkening to brown, purple, or sticky gum (indicates iodine release or hydrolysis).[2]

HPLC Method (Stability Indicating)

This generic method is designed to separate the parent compound from its likely de-iodinated impurity.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 300 nm (nitro-indazole absorbance).[1]

  • Expected Retention:

    • 1-Methyl-7-nitroindazole (Impurity): Elutes earlier (more polar without Iodine).[1][2]

    • 3-Iodo-1-methyl-7-nitro-1H-indazole (Parent): Elutes later (hydrophobic Iodine).[1][2]

Safety & Handling (HSE)

Although specific toxicological data for this isomer is limited, handle as a potent nitro-aromatic.[1]

  • Hazards: Potential skin/eye irritant.[1][3][4] Nitro compounds can be mutagenic; handle with care.[1]

  • Energetics: While not a primary explosive, the combination of a nitro group and an iodine atom on a nitrogen-rich core suggests potential thermal sensitivity. Do not heat above 100°C without a blast shield.[1]

  • Disposal: High-temperature incineration equipped with scrubbers (to capture Iodine vapors and NOx).[1]

References

  • PubChem. 7-Nitroindazole Compound Summary.[1][5] National Library of Medicine.[1] Available at: [Link][2]

  • Chevalier, A., et al. (2018).[1][2] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives.[1] RSC Advances.[1] Available at: [Link]

Methodological & Application

synthesis of 3-Iodo-1-methyl-7-nitro-1H-indazole from 1-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-iodo-1-methyl-7-nitro-1H-indazole, a key intermediate in the development of various pharmacologically active compounds. The protocol herein is based on the electrophilic iodination of 1-methyl-7-nitro-1H-indazole. This application note details the underlying chemical principles, a step-by-step experimental protocol, and critical safety considerations.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Functionalization of the indazole ring, particularly at the C3 position, is a common strategy for modulating the pharmacological properties of these molecules. The introduction of an iodine atom at this position, to yield 3-iodo-1-methyl-7-nitro-1H-indazole, creates a versatile synthetic handle for subsequent cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of complex molecular architectures.[3][4] This application note outlines a robust and reproducible method for the C3-iodination of 1-methyl-7-nitro-1H-indazole.

Reaction Principle and Mechanism

The synthesis of 3-iodo-1-methyl-7-nitro-1H-indazole from 1-methyl-7-nitro-1H-indazole proceeds via an electrophilic aromatic substitution reaction. The C3 position of the indazole ring is susceptible to electrophilic attack due to the electronic nature of the heterocyclic system. The presence of the nitro group at the 7-position is electron-withdrawing, which can influence the reactivity of the indazole core.

The proposed mechanism involves the following key steps:

  • Deprotonation: In the presence of a base, such as potassium carbonate (K₂CO₃), the proton at the C3 position of 1-methyl-7-nitro-1H-indazole is abstracted. This deprotonation is facilitated by the acidity of the C3-H bond.

  • Nucleophilic Attack: The resulting carbanion at the C3 position acts as a nucleophile and attacks the electrophilic iodine (I₂).

  • Product Formation: This attack results in the formation of the C-I bond, yielding the desired product, 3-iodo-1-methyl-7-nitro-1H-indazole.

Experimental Workflow Diagram

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification start Dissolve 1-methyl-7-nitro-1H-indazole and K₂CO₃ in DMF addition Slowly add I₂ solution to the indazole mixture at ≤ 35°C start->addition Charge reactor reagents Prepare a solution of I₂ in DMF reagents->addition Addition stir Stir the reaction mixture addition->stir Maintain temperature quench Quench the reaction stir->quench Reaction completion extract Extract with an organic solvent quench->extract wash Wash the organic layer extract->wash dry Dry and concentrate wash->dry purify Purify by column chromatography dry->purify end Obtain pure 3-iodo-1-methyl-7-nitro-1H-indazole purify->end

Caption: Experimental workflow for the synthesis of 3-iodo-1-methyl-7-nitro-1H-indazole.

Detailed Experimental Protocol

This protocol is adapted from a similar procedure for the iodination of 6-nitroindazole.[4]

Materials and Reagents:

Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
1-methyl-7-nitro-1H-indazoleC₈H₇N₃O₂177.1610.0 g56.4
Potassium Carbonate (powdered)K₂CO₃138.2123.4 g169.3
IodineI₂253.8135.8 g141.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.09~200 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
Saturated Sodium Thiosulfate Soln.Na₂S₂O₃158.11As needed-
Brine--As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Silica Gel (for chromatography)SiO₂60.08As needed-

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a temperature probe, add 1-methyl-7-nitro-1H-indazole (10.0 g, 56.4 mmol) and N,N-dimethylformamide (DMF, 100 mL).

    • Stir the mixture until the starting material is fully dissolved.

    • Add powdered potassium carbonate (23.4 g, 169.3 mmol) to the solution. Maintain the temperature at or below 30°C during this addition.

  • Addition of Iodine:

    • In a separate beaker, dissolve iodine (35.8 g, 141.0 mmol) in DMF (100 mL).

    • Slowly add the iodine solution to the reaction mixture over a period of 1-2 hours.

    • Carefully monitor the internal temperature and maintain it at or below 35°C throughout the addition. An ice bath may be necessary to control any exotherm.

  • Reaction:

    • After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into a beaker containing ice water (500 mL).

    • A precipitate should form. If no precipitate forms, proceed to extraction.

    • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

    • Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (2 x 150 mL) to remove any unreacted iodine.

    • Wash the organic layer with brine (1 x 150 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-iodo-1-methyl-7-nitro-1H-indazole.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.

  • Iodine: Iodine is corrosive and can cause severe burns. Avoid inhalation of vapors and contact with skin and eyes.

  • N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

  • Quenching: The work-up procedure should be performed carefully, especially the quenching step, as there may be some unreacted reagents.

Characterization

The identity and purity of the synthesized 3-iodo-1-methyl-7-nitro-1H-indazole should be confirmed by standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[5]

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Conclusion

The protocol described in this application note provides a reliable method for the synthesis of 3-iodo-1-methyl-7-nitro-1H-indazole. This versatile intermediate can be utilized in a wide range of synthetic transformations, making it a valuable building block for the discovery and development of new chemical entities with potential therapeutic applications.

References

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(22), 12089–12096. Available at: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.).
  • Google Patents. (n.d.). CN105198813B - The synthesis technique of 3 methyl 1H indazoles.
  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(6), 947–958. Available at: [Link]

  • Larock, R. C., & Dong, D. (2001). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Journal of Organic Chemistry, 66(19), 6443–6447. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 7-Nitroindazole. Retrieved February 2, 2026, from [Link]

  • RSC Publishing. (2019). Electrophilic iodination: a gateway to high iodine compounds and energetic materials. Dalton Transactions, 48(43), 16229–16236. Available at: [Link]

  • Biocompare. (n.d.). 3-iodo-1-methyl-7-nitro-indazole from Aladdin Scientific. Retrieved February 2, 2026, from [Link]

Sources

Application Note: High-Purity Isolation of 3-Iodo-1-methyl-7-nitro-1H-indazole via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Importance

The compound 3-Iodo-1-methyl-7-nitro-1H-indazole is a critical scaffold in the synthesis of multi-targeted kinase inhibitors and modulators for neglected tropical diseases. The 3-iodo position serves as a versatile handle for Suzuki-Miyaura or Sonogashira couplings, while the 7-nitro group provides a precursor for amine-based functionalization (e.g., via reduction to aniline).

However, the synthesis of this intermediate—typically via the methylation of 3-iodo-7-nitroindazole or the iodination of 1-methyl-7-nitroindazole—presents a specific purification challenge: Regioisomerism.

The steric bulk of the nitro group at the C7 position creates significant hindrance near the N1 nitrogen. During methylation, this often leads to a competitive formation of the N2-methyl regioisomer (2-methyl-7-nitro-2H-indazole). Separating the desired N1-isomer (thermodynamically favored but sterically crowded) from the N2-isomer (kinetically accessible) is the primary objective of this chromatographic protocol.

Key Separation Challenges
  • Regioisomer Co-elution: N1 and N2 isomers often possess similar

    
     values in standard non-polar solvents.
    
  • Solubility: The nitro group confers crystallinity and rigidity, reducing solubility in non-polar mobile phases (Hexanes), necessitating careful sample loading techniques.

  • Iodine Stability: The C-I bond is susceptible to photolytic cleavage; purification must be performed away from direct sunlight.

Physicochemical Profile & Safety

PropertyDescriptionImplications for Chromatography
Appearance Yellow to Orange Crystalline SolidColored bands facilitate visual monitoring on the column.
Polarity Low-ModerateElutes in low-polarity solvent mixtures (e.g., 10-30% EtOAc in Hexanes).
Solubility Soluble in DCM, THF, DMSO. Poor in Hexanes.Critical: Do not attempt liquid loading with Hexanes. Use Solid (Dry) Loading .
Stability Light Sensitive (Iodide)Wrap column in foil if running slowly; minimize light exposure.
Hazards Nitro-aromaticPotentially explosive if heated to dryness under pressure. Handle in a fume hood.

Pre-Purification Analytics: TLC Method Development

Before scaling to a column, the separation must be validated via Thin Layer Chromatography (TLC).

Protocol:

  • Plate: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Solvent System: Screen Hexanes:Ethyl Acetate (EtOAc) ratios.

    • Start: 90:10 Hex:EtOAc.

    • Target: Adjust polarity until the desired product (N1-isomer) has an

      
       of 0.25 – 0.35 .
      
  • Visualization: UV (254 nm). The nitro group often quenches fluorescence (dark spot), while the indazole core absorbs strongly.

Regioisomer Identification Rule: In general for indazoles, the N1-alkyl isomer is less polar (higher


) than the N2-alkyl isomer.
  • Spot 1 (Top,

    
    ):  3-Iodo-1-methyl-7-nitro-1H-indazole (Target).
    
  • Spot 2 (Bottom,

    
    ):  3-Iodo-2-methyl-7-nitro-2H-indazole (Impurity).
    

Detailed Purification Protocol

Phase A: Column Preparation
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Column Size: Use a 20:1 to 50:1 weight ratio of Silica:Crude Compound. (e.g., for 1g crude, use 30g silica).

  • Packing Method: Slurry packing in 100% Hexanes is recommended to prevent air bubbles.

Phase B: Sample Loading (The "Dry Load" Technique)

Rationale: Due to the poor solubility of the nitro-indazole in the mobile phase (Hexanes), liquid loading will result in precipitation at the top of the column, causing streaking and poor separation.

  • Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM) or Tetrahydrofuran (THF) .

  • Add silica gel (approx. 1-2 times the weight of the crude mass) to the solution.

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing, dry powder remains.

  • Carefully pour this powder onto the top of the packed column bed.

  • Add a thin layer of sand (approx. 1 cm) on top to protect the bed during solvent addition.

Phase C: Gradient Elution

Run the column using a stepwise gradient to maximize resolution between the N1 and N2 isomers.

StepSolvent Ratio (Hex:EtOAc)Volume (Column Volumes)Purpose
1 100 : 02 CVFlush non-polar impurities (e.g., unreacted iodine).
2 95 : 53 CVBegin moving the target; separate highly lipophilic byproducts.
3 90 : 10 to 80 : 20 5 - 10 CV Elution of Target (N1-Isomer). Collect small fractions.
4 70 : 303 CVElution of N2-Isomer (Impurity).
5 0 : 100 (EtOAc)2 CVFlush column (cleaning).
Phase D: Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Contains N1, N2 isomers, impurities) SolubilityCheck Solubility Check (Hexanes vs DCM) Start->SolubilityCheck DryLoad Dry Loading Strategy Dissolve in DCM + Silica -> Evaporate SolubilityCheck->DryLoad Insoluble in Hexanes ColumnPack Column Packing Silica Gel 60 (Hexanes Slurry) DryLoad->ColumnPack Gradient Gradient Elution 0% -> 20% EtOAc/Hex ColumnPack->Gradient FractionAnalysis Fraction Analysis (TLC/UV) Target Rf ~ 0.3 (N1 Isomer) Gradient->FractionAnalysis FractionAnalysis->Gradient Mixed/None Pool Pool Pure Fractions FractionAnalysis->Pool Single Spot (Top) Evap Rotary Evaporation (Yellow Solid) Pool->Evap QC QC: 1H-NMR & LC-MS Evap->QC

Caption: Step-by-step workflow for the purification of 3-Iodo-1-methyl-7-nitro-1H-indazole, emphasizing the dry-loading technique for solubility management.

Quality Control & Characterization

Post-purification, the identity of the N1-isomer must be confirmed. The 7-nitro group influences the chemical shift of the adjacent protons.

  • 
    H NMR (CDCl
    
    
    
    or DMSO-
    
    
    ):
    • N-Methyl: Look for a singlet around 4.2 - 4.4 ppm . (Note: N2-methyl usually appears slightly downfield compared to N1, but definitive assignment requires NOESY if literature is unavailable).

    • Aromatic Region: Three protons (H4, H5, H6). The H6 proton (adjacent to nitro) will be deshielded.

    • NOE (Nuclear Overhauser Effect): This is the gold standard. Irradiating the N-Methyl group should show an enhancement of the H7 proton (if 7-H exists) or H2/H7 environment. Correction for this specific molecule: Since there is a 7-nitro group, there is no H7. Therefore, irradiating the N-methyl (at N1) should show NO enhancement of aromatic protons (H7 is blocked by Nitro, H2 is N/A). In contrast, if it were the N2-methyl isomer , irradiating the methyl group might show enhancement of H3 (if H, but here it is Iodo) or H1 (N/A).

    • Revised NOE Strategy: For 3-iodo-1-methyl-7-nitroindazole , the N1-methyl is spatially close to the 7-nitro group and the 2-position (lone pair) . It is far from H4, H5, H6. The N2-methyl isomer would place the methyl group closer to the C3-Iodo group.

    • 13C NMR: The C3 carbon attached to Iodine typically appears around 90-100 ppm .

Troubleshooting Guide

IssuePossible CauseSolution
Streaking / Tailing Acidic impurities or poor solubility.Add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity. Ensure dry loading was fine powder.
Co-elution of Isomers Gradient too steep.Reduce gradient slope. Hold at 5% EtOAc for longer. Switch solvent system to DCM:Hexanes or Toluene:EtOAc .
Product Degradation Light sensitivity (Iodine).Wrap column in aluminum foil. Perform workup quickly.
Low Recovery Product crystallized on column or retained.Flush with 100% EtOAc or 10% MeOH/DCM at the end to recover polar material. Check solubility.

References

  • Indazole Synthesis & Functionalization

    • Li, P., Wu, C., Zhao, J., Rogness, D. C., & Shi, F. (2012).[1] Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 77(7), 3127–3133.

  • Regioselectivity in Indazole Methylation

    • Chevalier, A., et al. (2018).[2] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives.[2] RSC Advances, 8, 13711-13720.

    • Note: Discusses the general reactivity and steric influence on indazole N-alkyl
  • Purification of Nitro-Indazoles (General Protocols)

    • BenchChem Application Notes.[3] (2025).[3][4][5][6][7] Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole.

  • Safety & Handling of Iodo-Indazoles

    • Patent WO2006048745A1. (2006). Methods for preparing indazole compounds. (Describes handling of 3-iodo-6-nitroindazole intermediates).

Sources

synthesis of kinase inhibitors using 3-Iodo-1-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Kinase Inhibitors via 3-Iodo-1-methyl-7-nitro-1H-indazole

Strategic Abstract: The "Privileged" 7-Substituted Indazole

In the realm of kinase inhibitor design, the indazole scaffold serves as a robust bioisostere for the adenine ring of ATP. While 3-, 5-, and 6-substituted indazoles are common, the 7-substituted indazole represents a distinct "privileged structure" for targeting the hinge region of protein kinases (e.g., VEGFR, BCR-ABL, Aurora).

The specific intermediate 3-Iodo-1-methyl-7-nitro-1H-indazole offers a orthogonal dual-functionalization strategy:

  • C3-Iodide: A reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to extend the molecule into the hydrophobic pocket or solvent-exposed regions.

  • C7-Nitro: A "masked" amine. Upon reduction, the resulting C7-amine provides a critical vector for hydrogen bonding with the kinase hinge backbone (typically via urea or amide formation), a hallmark of Type II kinase inhibitors.

This guide details the synthesis, purification, and downstream application of this core scaffold.

Synthetic Workflow Visualization

The following flowchart illustrates the divergent synthesis strategy, highlighting the critical decision points between N1/N2 methylation and the sequence of functionalization.

IndazoleSynthesis Start Starting Material: 7-Nitroindazole Step1 Step 1: C3-Iodination (I2, KOH, DMF) Start->Step1 Electrophilic Subst. Step2 Step 2: N-Methylation (MeI or Me2SO4) Step1->Step2 Base/Solvent Control Isomer1 Isomer A (Desired): 1-Methyl-3-iodo-7-nitro-1H-indazole (Thermodynamic Product) Step2->Isomer1 Strong Base/High Temp (NaH/THF or KOH/Heat) Isomer2 Isomer B (Byproduct): 2-Methyl-3-iodo-7-nitro-2H-indazole (Kinetic Product) Step2->Isomer2 Weak Base/RT Step3 Step 3: C3-Diversification (Suzuki Coupling) Isomer1->Step3 Ar-B(OH)2, Pd(dppf)Cl2 Step4 Step 4: Nitro Reduction (Fe/NH4Cl or H2/Pd) Step3->Step4 Chemoselective Red. Step5 Step 5: Hinge Binder Install (Urea/Amide Formation) Step4->Step5 Isocyanates/Acid Chlorides

Caption: Figure 1. Divergent synthetic pathway for 7-functionalized indazole kinase inhibitors. Note the critical regioselectivity branch point at Step 2.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core (3-Iodo-1-methyl-7-nitro-1H-indazole)

Rationale: Direct iodination of 7-nitroindazole is preferred before methylation. The electron-withdrawing nitro group deactivates the ring, but the nitrogen-rich indazole core remains susceptible to electrophilic attack at C3. Subsequent methylation requires strict thermodynamic control to favor the N1 isomer over the N2 isomer.

Step 1: C3-Iodination

  • Reagents: 7-Nitroindazole (1.0 eq), Iodine (I₂, 2.0 eq), Potassium Hydroxide (KOH, 3.8 eq), DMF.

  • Procedure:

    • Dissolve 7-nitroindazole (e.g., 5.0 g) in DMF (50 mL).

    • Add KOH pellets (crushed) followed by portion-wise addition of Iodine.

    • Stir at ambient temperature (25°C) for 3–4 hours. Monitor by LCMS for disappearance of SM.

    • Quench: Pour mixture into 10% aqueous NaHSO₃ (sodium bisulfite) to reduce excess iodine. A yellow/orange precipitate will form.

    • Filter, wash with water, and dry under vacuum.

    • Yield: Typically 85–95%.

Step 2: Regioselective N1-Methylation

  • Reagents: 3-Iodo-7-nitroindazole (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Methyl Iodide (MeI, 1.5 eq), Anhydrous THF.

  • Critical Insight: Using NaH in THF promotes the thermodynamic N1-alkylated product.[1] Weaker bases (e.g., K₂CO₃ in acetone) often yield mixtures favoring the N2 kinetic product due to steric repulsion between the C7-nitro group and the incoming N1-methyl group.

  • Procedure:

    • Cool a solution of 3-iodo-7-nitroindazole in anhydrous THF to 0°C.

    • Add NaH portion-wise. Evolution of H₂ gas will be observed. Stir for 30 min to ensure deprotonation.

    • Add MeI dropwise.

    • Allow to warm to RT and stir for 12 hours.

    • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

    • Purification: Silica gel chromatography (Hexane/EtOAc). The N1 isomer (Target) typically elutes after the N2 isomer (less polar).

    • Data Validation: N1-Me usually shows a methyl singlet ~4.2 ppm; N2-Me often shifts to ~4.4 ppm (DMSO-d₆).

Protocol B: C3-Diversification (Suzuki-Miyaura Coupling)

Rationale: The C3-iodo position is highly reactive. However, the C7-nitro group can poison sensitive Pd(0) catalysts. The use of Pd(dppf)Cl₂ is recommended for its robustness against nitro-containing substrates.

  • Reagents: 3-Iodo-1-methyl-7-nitro-1H-indazole (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl₂·DCM (0.05 eq), 2M Na₂CO₃ (3.0 eq), 1,4-Dioxane.

  • Procedure:

    • Combine scaffold, boronic acid, and base in dioxane/water (4:1 ratio).[2]

    • Degas with Argon for 10 minutes (Critical to prevent homocoupling).

    • Add Pd catalyst.[3][4][5]

    • Heat to 90°C for 4–16 hours.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Protocol C: C7-Nitro Reduction & Functionalization

Rationale: Reduction must be chemoselective. If the C3 substituent (introduced in Protocol B) contains reducible alkenes or halides, standard hydrogenation (H₂/Pd-C) might cause side reactions. Iron-mediated reduction is the most chemoselective alternative.

  • Reagents: C3-substituted-7-nitroindazole (1.0 eq), Iron Powder (5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq), EtOH/Water (4:1).

  • Procedure:

    • Suspend reactants in EtOH/Water.

    • Heat to reflux (80°C) with vigorous stirring for 2 hours.

    • Filtration: Filter hot through Celite to remove iron oxides.

    • Isolation: Concentrate filtrate. The resulting 7-aminoindazole is often used directly in the next step to avoid oxidation.

  • Final Step (Hinge Binder Formation):

    • React the crude 7-amine with an isocyanate (to form urea) or acid chloride (to form amide) in DCM/Pyridine to generate the final kinase inhibitor.

Quantitative Data Summary

The following table summarizes expected yields and physicochemical properties based on validated literature protocols.

ParameterStep 1: IodinationStep 2: N-MethylationStep 3: Suzuki Coupling
Reagents I₂ / KOH / DMFNaH / MeI / THFPd(dppf)Cl₂ / Na₂CO₃
Temp/Time 25°C / 3 h0°C -> 25°C / 12 h90°C / 6 h
Typical Yield 90–95%40–60% (N1 Isomer)*75–90%
Key Byproduct Unreacted SMN2-Methyl Isomer (~30%)Protodeboronation
Purification PrecipitationColumn ChromatographyColumn Chromatography

*Note: N1 yield is heavily dependent on separation from the N2 isomer. The 7-nitro group sterically hinders N1 methylation, making the N2 byproduct significant.

Troubleshooting & Optimization (E-E-A-T)

Issue 1: Low Regioselectivity (N1 vs N2)

  • Cause: Kinetic control favors N2 due to the steric bulk of the 7-nitro group.

  • Solution: Ensure Thermodynamic Control . Use high temperatures (refluxing THF or Toluene) and allow longer reaction times to permit equilibration to the more stable N1 form. Alternatively, use the Meerwein salt (Me₃OBF₄) which often improves N1 selectivity in indazoles.

Issue 2: Catalyst Poisoning during Suzuki Coupling

  • Cause: Nitro groups can coordinate to Pd or act as oxidants.

  • Solution: Switch to Pd(PPh₃)₄ or increase catalyst loading to 10 mol%. Ensure rigorous deoxygenation.

Issue 3: Solubility of 7-Amino Intermediates

  • Cause: 7-aminoindazoles are planar and can stack, leading to poor solubility in DCM/EtOAc.

  • Solution: Use polar aprotic solvents (DMF, DMSO) or mixtures of DCM/MeOH for workups.

References

  • Preparation of 1-methyl and 2-methyl-7-nitroindazoles. Vertex AI Search Result 1.1. (Detailed protocol for KOH/Me2SO4 methylation). 6

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles. Molecules, 2018.[7] (Demonstrates reactivity of 3-iodo-7-nitroindazole vs N-Boc protected variants). 7

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition. PMC - NIH. (Context on 7-aminoindazole as a hinge binder). 8

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. (Theoretical basis for N1 vs N2 selectivity in indazoles). 9

  • Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. Benchchem. (Analogous protocol for nitro-indazole methylation). 1

Sources

reaction conditions for cross-coupling with 3-Iodo-1-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the reaction conditions for cross-coupling chemistries involving 3-Iodo-1-methyl-7-nitro-1H-indazole . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., JNK, substituted indazole libraries) and bioisosteres of tryptamine derivatives.

Core Reactivity Profile

The 3-iodo-1-methyl-7-nitro-1H-indazole scaffold presents a unique reactivity landscape defined by the interplay between the halogenated C-3 position and the strongly electron-withdrawing 7-nitro group.

  • C-3 Activation: The C-3 position in indazoles is inherently nucleophilic; however, the presence of the iodine atom inverts this reactivity, making it an electrophile suitable for palladium-catalyzed cross-couplings.

  • Impact of 7-Nitro Group: The nitro group at C-7 exerts a strong -I (inductive) and -M (mesomeric) effect. This electron deficiency significantly lowers the electron density of the pyrazole ring.

    • Mechanistic Implication: The electron-deficient ring facilitates the oxidative addition of Pd(0) into the C-I bond, which is often the rate-determining step in electron-rich systems. However, it may stabilize the resulting Pd(II) intermediate, potentially requiring higher temperatures for the subsequent transmetallation or reductive elimination steps.

  • N1-Methylation: The N1-methyl group is crucial.[1] Unlike free N-H indazoles, which can poison Pd catalysts or require excess base/boronic acid, the N-methyl "caps" the nitrogen, preventing amidine-like coordination to the metal center and eliminating competitive N-arylation pathways.

Strategic Synthesis Workflow

The preparation and functionalization of this scaffold typically follow a sequential iodination-methylation-coupling pathway.

SynthesisWorkflow Start 7-Nitro-1H-indazole Step1 3-Iodination (I2, KOH, DMF) Start->Step1 Inter1 3-Iodo-7-nitro-1H-indazole Step1->Inter1 Step2 N-Methylation (MeI, K2CO3, DMF) Inter1->Step2 Target 3-Iodo-1-methyl- 7-nitro-1H-indazole Step2->Target Coupling Pd-Catalyzed Cross-Coupling Target->Coupling Product C3-Functionalized Derivative Coupling->Product

Figure 1: Synthetic workflow for accessing C3-functionalized 7-nitroindazole derivatives.

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for coupling aryl and heteroaryl boronic acids. The 7-nitro group tolerates these conditions well, provided reducing conditions (e.g., Pd/C + H2 source) are avoided.

Mechanism: Pd(0) oxidative addition → Transmetallation (Base activated) → Reductive Elimination.[2]

Materials
  • Substrate: 3-Iodo-1-methyl-7-nitro-1H-indazole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: 2M aq. Na₂CO₃ or K₃PO₄ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

  • Atmosphere: Argon or Nitrogen (strictly degassed)

Step-by-Step Procedure
  • Setup: In a microwave vial or round-bottom flask equipped with a magnetic stir bar, charge the Substrate (1.0 mmol, 303 mg), Boronic Acid (1.2 mmol), and Base (e.g., 2M Na₂CO₃, 1.5 mL).

  • Solvent Addition: Add 1,4-Dioxane (4-6 mL).

  • Degassing: Sparge the mixture with Argon for 5–10 minutes to remove dissolved oxygen. Critical: Oxygen promotes homocoupling of boronic acids and catalyst oxidation.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, ~41 mg) quickly under a positive stream of Argon. Seal the vessel immediately.

  • Reaction:

    • Thermal: Heat to 80–90°C for 4–12 hours.

    • Microwave: Irradiate at 100–120°C for 30–60 minutes.

  • Work-up: Cool to room temperature. Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Optimization Table: Suzuki Conditions

ParameterStandard ConditionAlternative (Sterically Hindered)
Catalyst Pd(dppf)Cl₂ (5%)Pd₂(dba)₃ + XPhos
Base Na₂CO₃ (aq)K₃PO₄ (solid) or Cs₂CO₃
Solvent Dioxane/Water (4:1)Toluene/Water (10:1)
Temp 90°C100-110°C
Protocol B: Sonogashira Cross-Coupling

Used for introducing alkynyl groups. The 7-nitro group does not interfere, but the reaction requires careful exclusion of air to prevent Glaser coupling of the alkyne.

Materials
  • Substrate: 3-Iodo-1-methyl-7-nitro-1H-indazole (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 – 1.5 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (3–5 mol%)

  • Co-Catalyst: CuI (1–2 mol%)

  • Base: Triethylamine (Et₃N) or DIPEA (excess, often used as co-solvent)

  • Solvent: DMF or THF (anhydrous)

Step-by-Step Procedure
  • Setup: Flame-dry a reaction vessel and cool under Argon.

  • Charge: Add Substrate (1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 3 mol%), and CuI (4 mg, 2 mol%).

  • Solvent/Base: Add anhydrous DMF (3 mL) and Et₃N (1 mL).

  • Degassing: Sparge with Argon for 5 minutes.

  • Alkyne Addition: Add the Terminal Alkyne (1.2 mmol) via syringe.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is slow (monitored by TLC/LCMS), heat to 50–60°C .

    • Note: 3-Iodoindazoles are highly reactive; high temperatures often cause degradation or alkyne polymerization. Start at RT.[2]

  • Work-up: Dilute with Et₂O (to precipitate ammonium salts). Filter through a Celite pad. Wash the filtrate with sat. NH₄Cl (to remove Cu), then brine. Dry and concentrate.

Troubleshooting & Critical Parameters
Dehalogenation (Protodeiodination)
  • Symptom: Recovery of 1-methyl-7-nitro-1H-indazole (loss of Iodine).

  • Cause: Hydride source present or excessive heating in alcoholic solvents.

  • Fix: Use anhydrous non-protic solvents (DMF, Dioxane). Ensure solvents are peroxide-free.

Nitro Group Reduction
  • Symptom: Formation of 7-amino-indazole or azo-dimers.

  • Cause: Inadvertent reducing conditions (e.g., using Formate as a CO source, or Pd-catalyzed hydrogen transfer from alcohols).

  • Fix: Avoid formate salts. Use carbonate or phosphate bases.[2]

Regioselectivity (if N-H was free)
  • Note: Since the starting material is N-methylated, N-arylation is impossible. However, if using the unprotected 7-nitro precursor, N-arylation often competes with C3-coupling. Always methylate/protect N1 before the cross-coupling step for maximum yield.

Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition (Facilitated by 7-NO2) Pd0->OxAdd Fast Complex1 Ar-Pd(II)-I OxAdd->Complex1 TransMet Transmetallation (R-B(OH)2 / Base) Complex1->TransMet Rate Limiting? Complex2 Ar-Pd(II)-R TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regenerate Product Product (C3-Substituted) RedElim->Product

Figure 2: Catalytic cycle emphasizing the oxidative addition facilitation by the electron-withdrawing nitro group.

References
  • Synthesis and Reactivity of 3-Iodoindazoles

    • Lier, F. et al. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate." Molecules, 2018.[3][4]

    • Note: Highlights the reactivity of 3-iodo-7-nitroindazole and the impact of N-protection.
  • General Cross-Coupling Methodologies for Indazoles

    • Bouché, L. et al. "Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Journal of Organic Chemistry, 2018.[3]

    • Note: Provides baseline conditions for Pd(dppf)
  • Sonogashira Coupling of Indazoles

    • Collot, V. et al. "Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes."[5] Tetrahedron, 2000.

    • Note: Establishes the necessity of N-protection for efficient C-3 alkynyl
  • Nitroarene Chemistry in Cross-Coupling

    • Kashihara, M. et al. "Cross-Coupling Reactions of Nitroarenes."[6] Accounts of Chemical Research, 2021.[6]

    • Note: Discusses the stability and electronic effects of nitro groups in Pd-c

Sources

Application Note & Protocol: Selective Reduction of the Nitro Group in 3-Iodo-1-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selective reduction of the nitro group in polyfunctionalized heterocyclic compounds is a cornerstone transformation in medicinal chemistry and drug development. Aromatic amines, the products of this reaction, serve as versatile building blocks for a vast array of pharmaceuticals.[1][2] This document provides a comprehensive guide to the selective reduction of 3-Iodo-1-methyl-7-nitro-1H-indazole to its corresponding 7-amino derivative. The primary chemical challenge lies in preserving the labile carbon-iodine (C-I) bond, which is susceptible to reductive cleavage (hydrodehalogenation) under many standard hydrogenation conditions. We will explore various methodologies, rationalize the selection of an optimal protocol, and provide a detailed, field-proven procedure for researchers and drug development professionals.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including use as kinase inhibitors in oncology.[3] The target molecule, 3-Iodo-1-methyl-7-nitro-1H-indazole, is a valuable intermediate. The iodo group at the 3-position serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The 7-nitro group, upon reduction to an amine, provides a key vector for further functionalization, such as amide bond formation or diazotization.

The critical challenge addressed herein is the chemoselective reduction of the nitro group in the presence of the iodo substituent. Many powerful reduction techniques, particularly catalytic hydrogenation with noble metals like palladium, are known to cause significant hydrodehalogenation, especially with aryl iodides.[4] Therefore, selecting a method that operates under milder conditions and exhibits high functional group tolerance is paramount.

Mechanistic Considerations: The Pathway from Nitro to Amine

The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates.[5][6] Understanding this pathway is crucial for controlling the reaction and avoiding the accumulation of undesired byproducts.

The generally accepted sequence involves:

  • Nitroarene (R-NO₂) → Nitrosoarene (R-NO)

  • Nitrosoarene (R-NO) → N-Arylhydroxylamine (R-NHOH)

  • N-Arylhydroxylamine (R-NHOH) → Amine (R-NH₂)

Under certain conditions, intermediates can condense to form dimeric species like azoxy, azo, or hydrazo compounds.[7] The choice of reductant and reaction conditions determines the rate of each step and the selectivity for the final amine product.[8]

G cluster_main Nitro Reduction Pathway cluster_side Potential Side-Reactions Nitro R-NO₂ (Nitroarene) Nitroso R-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Azoxy Compound Nitroso->Azoxy Amine R-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Azoxy Condensation Azo Azo Compound Azoxy->Azo Reduction

Figure 1: Simplified reaction pathway for the reduction of a nitroarene to an aniline, highlighting key intermediates.

Comparative Analysis of Reduction Methodologies

Selecting the appropriate reduction method requires a careful balance of reactivity and selectivity. Below is a comparative analysis of common techniques as they apply to the reduction of 3-Iodo-1-methyl-7-nitro-1H-indazole.

Reduction MethodReagents & Typical ConditionsAdvantagesDisadvantages & Challenges for Substrate
Catalytic Hydrogenation H₂ gas, Pd/C, PtO₂, or Raney Ni in EtOH, MeOH, or EtOAc.[9][10]High efficiency, clean byproducts (H₂O), atom economical.[6]High risk of deiodination. [4] The C-I bond is highly susceptible to hydrogenolysis. Low selectivity.[2]
Transfer Hydrogenation Hydrazine (N₂H₄), Ammonium formate, Formic acid with Pd/C catalyst.[2][11]Avoids handling of H₂ gas. Can sometimes offer better selectivity than direct hydrogenation.Still carries a significant risk of dehalogenation due to the use of a palladium catalyst.[2]
Metal/Acid Reduction Fe/HCl, Sn/HCl, Zn/HCl in acidic aqueous/alcoholic media.[6][12]Inexpensive, robust, and effective.Harsh acidic conditions may not be suitable for sensitive substrates. Workup can be cumbersome due to metal salt precipitation.
Iron in Neutral Media Fe powder, NH₄Cl in EtOH/H₂O.[6]Milder than strong acid conditions. Generally good functional group tolerance. Inexpensive and environmentally benign metal.[13]Reaction can be heterogeneous and require elevated temperatures.
Tin(II) Chloride (SnCl₂) SnCl₂·2H₂O in EtOH, EtOAc, or concentrated HCl.[10]Excellent chemoselectivity. [10] Mild conditions preserve many sensitive functional groups, including halogens.Stoichiometric amounts of tin are required, leading to significant tin waste.[6]
Sodium Dithionite (Na₂S₂O₄) Na₂S₂O₄ in aqueous/organic solvent mixtures (e.g., DMF/H₂O, EtOH/H₂O).[14][15]Mild, inexpensive, and safe reducing agent.[14] Good for selective reductions.[16][17]Can require elevated temperatures; solubility can be an issue. Mechanism proceeds via electron transfer.[15]

Rationale for Protocol Selection:

Based on the critical need to preserve the iodo-substituent, methods known for high chemoselectivity are strongly preferred. Both Tin(II) Chloride (SnCl₂) reduction and Iron powder with Ammonium Chloride stand out as superior choices over catalytic hydrogenation. A protocol using iron and ammonium chloride has been successfully applied to the closely related 3-iodo-5-nitro-1H-indazole, demonstrating its suitability for this class of compounds.[18] We will detail a protocol based on this proven methodology due to its mild conditions, cost-effectiveness, and lower environmental impact compared to tin-based methods.

Detailed Experimental Protocol: Reduction using Fe/NH₄Cl

This protocol describes the selective reduction of 3-Iodo-1-methyl-7-nitro-1H-indazole to 7-Amino-3-iodo-1-methyl-1H-indazole.

Materials and Reagents
MaterialGradeSupplierNotes
3-Iodo-1-methyl-7-nitro-1H-indazole≥95%(Specify)Starting material
Iron powder (<325 mesh)Reagent(Specify)Fine powder increases surface area and reactivity.
Ammonium Chloride (NH₄Cl)ACS Reagent(Specify)
Ethanol (EtOH), 200 proofAnhydrous(Specify)Reaction solvent.
Deionized Water (H₂O)Type 1In-house
Ethyl Acetate (EtOAc)ACS Grade(Specify)Extraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)In-houseFor aqueous workup.
Brine (Saturated NaCl solution)In-houseFor aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade(Specify)Drying agent.
Celite®(Specify)Filtration aid.
Silica Gel60 Å, 230-400 mesh(Specify)For column chromatography.
Equipment
  • Round-bottom flask (appropriately sized)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • TLC plates (Silica gel 60 F₂₅₄)

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure

Figure 2: Workflow for the selective reduction of 3-Iodo-1-methyl-7-nitro-1H-indazole.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Iodo-1-methyl-7-nitro-1H-indazole (1.0 eq).

  • Solvent and Reagent Addition: Add ethanol and water in a 3:1 ratio (e.g., 12 mL EtOH and 4 mL H₂O for 1 mmol of starting material). To this suspension, add ammonium chloride (5.0 eq) and fine iron powder (5.0 eq).

  • Heating: Vigorously stir the mixture and heat to reflux (approximately 80-85°C) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The starting material is UV active and typically has a higher Rf than the more polar amine product. The reaction is typically complete within 1-3 hours.

  • Workup - Filtration: Once the reaction is complete, allow the mixture to cool slightly. While still warm, filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with several portions of hot ethanol or methanol.

  • Workup - Solvent Removal: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

  • Workup - Extraction: To the remaining aqueous residue, add ethyl acetate and a saturated solution of sodium bicarbonate to basify the mixture (check with pH paper). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 7-Amino-3-iodo-1-methyl-1H-indazole as a solid.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Conclusion

The successful synthesis of 7-Amino-3-iodo-1-methyl-1H-indazole requires a reduction method that is both efficient and highly chemoselective. The presented protocol, utilizing iron powder and ammonium chloride in an ethanol/water solvent system, provides a reliable and scalable solution. It effectively reduces the nitro group while preserving the synthetically valuable iodo-substituent, thereby avoiding the common pitfall of hydrodehalogenation associated with catalytic hydrogenation. This method is cost-effective, operationally simple, and utilizes reagents with a favorable environmental and safety profile, making it an excellent choice for both academic research and industrial drug development settings.

References

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Available at: [Link]

  • Method of reducing aromatic nitro compounds. Google Patents.
  • Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N -heterocycles. Green Chemistry (RSC Publishing). Available at: [Link]

  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis. Available at: [Link]

  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Available at: [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC - NIH. Available at: [Link]

  • Reduction of aromatic nitro compounds using Sn and HCl gives. askIITians. Available at: [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Nitro Reduction - Common Conditions. University of Rochester. Available at: [Link]

  • Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. ResearchGate. Available at: [Link]

  • Chemoselective nitro reduction and hydroamination using a single iron catalyst. Royal Society of Chemistry. Available at: [Link]

  • Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. Available at: [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education (ACS Publications). Available at: [Link]

  • Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available at: [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters (ACS Publications). Available at: [Link]

  • Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. ResearchGate. Available at: [Link]

  • A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Organic Chemistry Portal. Available at: [Link]

  • Methods for preparing indazole compounds. Google Patents.
  • Catalytic Hydrogenation. YouTube. Available at: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Available at: [Link]

  • Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. RSC Publishing. Available at: [Link]

  • Method of reducing nitro compounds. Google Patents.
  • Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Wordpress. Available at: [Link]

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Troubleshooting & Optimization

troubleshooting failed cross-coupling reactions with 3-Iodo-1-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting & Optimization for C3-Functionalization of Nitro-Indazoles Last Updated: February 2, 2026

Executive Summary & Substrate Analysis

The Substrate: 3-Iodo-1-methyl-7-nitro-1H-indazole Classification: Electron-Deficient Heterocycle

Before troubleshooting, you must understand the unique electronic personality of your molecule. You are not coupling a simple aryl iodide; you are coupling a highly electron-deficient heteroaryl system.

  • The 3-Iodo Handle: Generally highly reactive towards oxidative addition (

    
    ).
    
  • The 7-Nitro Group: A strong electron-withdrawing group (EWG). It exerts a long-range inductive effect that pulls electron density from the pyrazole ring.

    • Benefit: It reduces the basicity of the N2-nitrogen, making catalyst poisoning less likely than in unsubstituted indazoles.

    • Risk:[1][2][3] It significantly destabilizes the Pd(II)-aryl intermediate, making it prone to protodeiodination (loss of iodine) rather than transmetallation.

  • The 1-Methyl Group: Protects the N1 position. Unlike

    
    -Boc or 
    
    
    
    -Acetyl indazoles, this group is stable and will not cleave under standard basic Suzuki conditions, preventing the formation of "free-NH" catalyst poisons.

Diagnostic Decision Tree

Use this logic flow to identify your specific failure mode based on your LC-MS/NMR data.

TroubleshootingFlow Start Analyze Crude Reaction Mixture (LC-MS / NMR) Result1 Starting Material (SM) Recovered (>80%) Start->Result1 Result2 Product: 1-Methyl-7-nitroindazole (Loss of Iodine) Start->Result2 Result3 Product: Boronic Acid Dimer (Homocoupling) Start->Result3 Result4 Complex Mixture / Black Precipitate Start->Result4 Sol1 Diagnosis: Failed Oxidative Addition Action: Switch to e-rich Ligands (SPhos/XPhos) or Check Reagent Purity Result1->Sol1 Sol2 Diagnosis: Protodeiodination Action: Use Anhydrous Conditions, Switch Base to K3PO4, Lower Temp Result2->Sol2 Sol3 Diagnosis: Transmetallation Failure Action: Degas Solvent (O2 removal), Increase Base Strength, Add Water Result3->Sol3 Sol4 Diagnosis: Catalyst Decomposition Action: Lower Temp, Stabilizing Ligand, Check for Pd Black formation Result4->Sol4

Figure 1: Diagnostic logic for identifying the root cause of reaction failure.

Technical Troubleshooting Guide (Q&A)

Issue 1: "I am seeing the iodine replaced by hydrogen (Protodeiodination)."

The Mechanism: Because your ring is electron-deficient (due to the 7-nitro group), the Carbon-Palladium bond in the oxidative addition intermediate is highly polarized. If transmetallation is slow, the Pd(II) species will grab a proton (from trace water or solvent) and reductively eliminate to form the de-iodinated byproduct.

Corrective Actions:

  • Switch to Anhydrous Conditions: Eliminate water. Use anhydrous DMF or Dioxane and dry your base (

    
     or 
    
    
    
    ) in an oven.
  • Increase Concentration: High concentration favors the bimolecular transmetallation step over the unimolecular side reactions. Try 0.5 M – 1.0 M.

  • Use a "Dry" Base: Switch from aqueous

    
     to solid, anhydrous 
    
    
    
    .
Issue 2: "The reaction turns black immediately and I only recover Starting Material."

The Diagnosis: "Pd-Black" formation.[4][5] The catalyst is decomposing before it can insert into the C-I bond. This is often caused by the 7-nitro group acting as a redox sink or the N2-nitrogen displacing weakly bound ligands.

Corrective Actions:

  • Ligand Selection: Stop using

    
    . It is too labile.
    
  • Recommended System: Use

    
     . The bidentate ferrocenyl ligand is extremely robust and resists displacement by the indazole nitrogens.
    
  • Alternative: If steric hindrance is suspected (rare for C3, but possible), use XPhos Pd G2 . The bulky biaryl ligand creates a protective shell around the active Pd center.

Issue 3: "My boronic acid is dimerizing (Homocoupling), but the Indazole is untouched."

The Diagnosis: Oxygen contamination. Oxygen promotes the homocoupling of boronic acids and slows down the oxidative addition of the Pd catalyst to your iodide.

Corrective Actions:

  • Degassing is Non-Negotiable: Sparging with argon for 5 minutes is insufficient for nitro-compounds. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging for >20 mins.

  • Sacrificial Scavenger: Add 10 mol% of free ligand (e.g.,

    
    ) or use a slight excess of the boronic acid (1.5 – 2.0 equiv) to account for loss to homocoupling.
    

Optimized Experimental Protocols

Protocol A: The "Robust" Standard (Suzuki-Miyaura)

Best for: Standard aryl boronic acids and robust substrates.

ComponentEquivalentsNotes
Substrate 1.03-Iodo-1-methyl-7-nitro-1H-indazole
Boronic Acid 1.5Excess to account for homocoupling
Catalyst 0.05 (5 mol%)

(Red solid)
Base 3.0

(2M Aqueous) or

(Solid)
Solvent [0.2 M]1,4-Dioxane / Water (4:1 ratio)
Temp/Time 80°C2–4 Hours

Procedure:

  • Charge a microwave vial with Substrate, Boronic Acid, and Catalyst.

  • Seal the vial and purge with Argon for 5 minutes.

  • Add degassed Solvent and Base solution via syringe.

  • Heat to 80°C. Note: Do not exceed 100°C as nitro-indazoles can degrade.

Protocol B: The "Anhydrous" System (For Protodeiodination Issues)

Best for: When you observe the de-iodinated byproduct (1-methyl-7-nitroindazole).

ComponentEquivalentsNotes
Catalyst 0.03 (3 mol%)

+ XPhos (1:2 ratio)
Base 3.0

(Anhydrous, finely ground)
Solvent [0.5 M]Anhydrous Toluene or DMF
Temp 100°CRequires higher temp for anhydrous activation

Mechanistic Insight: Why the Nitro Group Matters

The 7-nitro group changes the electronic landscape of the indazole. The diagram below illustrates the competition between the desired pathway and the primary failure mode (Protodeiodination).

Mechanism SM 3-Iodo-7-nitro-indazole OxAdd Oxidative Addition (Fast due to 7-NO2 EWG) SM->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Ar-B(OH)2 SideRxn Protodeiodination (H-abstraction from solvent) OxAdd->SideRxn Slow Transmetallation + Trace H2O Prod Coupled Product TransMet->Prod Reductive Elim ByProd De-iodinated Byproduct SideRxn->ByProd

Figure 2: The 7-nitro group accelerates Oxidative Addition but destabilizes the intermediate, increasing the risk of Protodeiodination if Transmetallation is sluggish.

References

  • Science of Synthesis: Cross-Coupling and Heck-Type Reactions.

    • Context: General reactivity of electron-deficient heterocycles in Pd-c
  • Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.

    • Context: Discusses the inhibitory effect of azole nitrogens and c
    • Source:J. Am. Chem. Soc.[6] 2013, 135, 34, 12877–12887.

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles.

    • Context: Specific reactivity of 3-iodoindazoles and the influence of nitro groups on side reactions (deprotection/degradation).[1]

    • Source:Molecules 2018, 23(8), 2051.
  • Practical Guide to Suzuki-Miyaura Coupling.

    • Context: Troubleshooting homocoupling and protodeiodin

Sources

stability issues of 3-Iodo-1-methyl-7-nitro-1H-indazole under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting Guide & Stability Analysis

Executive Summary & Molecule Profile

Compound: 3-Iodo-1-methyl-7-nitro-1H-indazole CAS: 1000343-55-4 (Analogous/Generic Reference) Role: Critical scaffold for kinase inhibitors (e.g., JNK, LRRK2) and allosteric modulators.

Technical Overview: This scaffold presents a "dual-threat" stability profile.[1] While the indazole core is robust, the C3-Iodine bond is electronically activated for oxidative addition but prone to protodehalogenation (loss of iodine). Simultaneously, the 7-Nitro group acts as a strong electron-withdrawing group (EWG), activating the ring for nucleophilic attacks while serving as a "redox trap" that can poison palladium catalysts or undergo unwanted reduction.

Common Failure Modes:

  • Deiodination: Conversion to 1-methyl-7-nitro-1H-indazole during cross-coupling.

  • Nitro Reduction: Unwanted conversion to the amine or hydroxylamine during metal-mediated reactions.

  • Photolytic Degradation: Homolytic cleavage of the C-I bond under ambient light.

Critical Stability Modules

Module A: The C3-Iodine Instability (Protodehalogenation)

The Issue: Users frequently report up to 30% conversion to the de-iodinated byproduct (des-iodo) during Suzuki-Miyaura or Sonogashira couplings.

Root Cause Analysis: The 7-nitro group creates an electron-deficient ring system. This increases the rate of oxidative addition of Pd(0) into the C-I bond (good), but it also renders the resulting Pd(II) intermediate highly electrophilic. If a proton source is present (e.g., water, alcohols, or even acidic protons on the coupling partner), the Pd-C bond undergoes protonolysis rather than transmetallation.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Solvent System Anhydrous 1,4-Dioxane or DMF Avoid alcohols (MeOH, EtOH) which act as hydride sources via

-hydride elimination on Pd, leading to reduction.
Base Selection

or

Avoid alkoxide bases (NaOMe, NaOEt). Phosphate bases provide a "buffer" effect that minimizes protonolysis without inhibiting transmetallation.
Catalyst Pd(dppf)Cl₂ · DCM Bidentate ligands like dppf prevent the formation of vacant coordination sites on Pd, reducing the likelihood of

-hydride elimination/reduction pathways.
Temperature 60°C - 80°C (Max) High temperatures (>100°C) exponentially increase the rate of deiodination vs. coupling.

Diagnostic Workflow (DOT Diagram):

Deiodination_Troubleshooting Start Issue: Low Yield / Des-iodo Byproduct Check_Solvent Check Solvent System: Is Alcohol present? Start->Check_Solvent Switch_Solvent Action: Switch to Anhydrous Dioxane or Toluene Check_Solvent->Switch_Solvent Yes Check_Base Check Base: Using Carbonates/Alkoxides? Check_Solvent->Check_Base No Switch_Solvent->Check_Base Switch_Base Action: Switch to K3PO4 (Anhydrous) Check_Base->Switch_Base Yes Check_Temp Check Temp: > 90°C? Check_Base->Check_Temp No Switch_Base->Check_Temp Reduce_Temp Action: Lower to 60-80°C Extend Reaction Time Check_Temp->Reduce_Temp Yes

Figure 1: Decision tree for mitigating deiodination during cross-coupling reactions.

Module B: Nitro Group Integrity & Catalyst Poisoning

The Issue: Stalled reactions or formation of aniline byproducts (3-iodo-1-methyl-7-amino-1H-indazole).

Root Cause Analysis:

  • Catalyst Poisoning: The nitro group can coordinate to Palladium, forming a stable "off-cycle" species that halts the catalytic turnover.

  • Chemoselectivity Failure: In hydrogenation reactions or when using metals like Zn or Fe (often used in Negishi couplings), the nitro group is susceptible to reduction.

Standard Operating Procedure (SOP) for Chemoselectivity:

  • Avoid Hydride Donors: Never use Sodium Borohydride (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    ) if the iodine must be preserved.
  • Organometallic Compatibility:

    • Forbidden:n-Butyllithium (n-BuLi) . It will attack the nitro group or cause redox reactions.

    • Recommended:Turbo-Grignard (iPrMgCl·LiCl) or TMPMgCl·LiCl (Knochel-Hauser Base) . These reagents allow for Iodine-Magnesium exchange at low temperatures (-78°C to -40°C) without disturbing the nitro group [1].

Reaction Pathway Visualization:

Reaction_Pathways Start 3-Iodo-1-methyl-7-nitro-1H-indazole Path_A Pathway A: Pd-Coupling (Suzuki/Sonogashira) Start->Path_A Path_B Pathway B: Metal-Halogen Exchange (n-BuLi vs iPrMgCl) Start->Path_B Product_A Target: 3-Aryl-7-nitro-indazole Path_A->Product_A Anhydrous, K3PO4, 60°C Side_A Side Product: Deiodination (Des-iodo) Path_A->Side_A Water/Alcohol, >100°C Product_B Target: Magnesiated Intermediate (Stable at -78°C) Path_B->Product_B iPrMgCl·LiCl, -40°C Side_B Failure: Nitro Attack/Degradation (with n-BuLi) Path_B->Side_B n-BuLi, > -78°C

Figure 2: Competing reaction pathways. Pathway A highlights the divergence between coupling and deiodination. Pathway B illustrates the necessity of specific organometallics.

Module C: Storage & Handling (Photolytic Stability)

The Issue: Material turns from yellow/orange to dark brown upon storage.

Technical Insight: The C-I bond energy is relatively low (~57 kcal/mol). Exposure to UV/Visible light causes homolytic cleavage, generating iodine radicals (


) and indazole radicals. These radicals recombine to form dimers or abstract protons from the environment.

Storage Protocol:

  • Container: Amber glass vials (Strictly required).

  • Atmosphere: Argon or Nitrogen backfill (prevents oxidation of radical species if they form).

  • Temperature: 2-8°C is sufficient; -20°C for long-term (>6 months).

Frequently Asked Questions (FAQs)

Q1: Can I use this compound in a Heck reaction?

  • Answer: Proceed with extreme caution. Heck reactions typically require higher temperatures (>100°C) and bases like

    
    . These conditions strongly favor the deiodination pathway for this electron-deficient scaffold. Recommendation:  Use a Suzuki coupling with a vinyl boronate instead, then oxidize/reduce as needed, to keep reaction temperatures below 80°C.
    

Q2: I see a spot on TLC just below my product that glows blue under UV. What is it?

  • Answer: This is likely the des-iodo byproduct (1-methyl-7-nitro-1H-indazole). The loss of the heavy iodine atom changes the fluorescence quenching properties. If you see this, your reaction system is too "wet" or the temperature is too high.

Q3: Why is the 7-nitro analog less stable than the 5-nitro analog?

  • Answer: Steric and electronic synergy. The 7-nitro group is peri to the 1-methyl group. This steric crowding can distort the planarity of the nitro group, making the system more reactive. Furthermore, the 7-position places the EWG closer to the N1/N2 catalytic center, affecting how the molecule binds to metal catalysts [2].

References

  • Knochel, P., et al. "Functionalization of Heterocycles using Mg- and Zn-Organometallics." Angewandte Chemie International Edition, vol. 50, no. 42, 2011, pp. 9794–9824.

  • Billingsley, K., Buchwald, S.L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation."[2] Journal of the American Chemical Society, vol. 135, no. 36, 2013, pp. 13276–13279.

  • BenchChem Application Note. "Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole: Protocols and Stability." BenchChem Technical Library, 2025.

  • Viquez, S., et al. "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules, vol. 17, no. 4, 2012, pp. 4510-4522.

For further assistance, contact our Application Engineering team with your specific solvent/catalyst lot numbers.

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 3-Iodo-1-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting catalytic reactions involving 3-Iodo-1-methyl-7-nitro-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Catalyst poisoning is a significant challenge in industrial catalysis, potentially hindering the efficiency of crucial manufacturing processes.[1] This document provides in-depth, field-proven insights into identifying, mitigating, and resolving common catalyst poisoning issues encountered when working with this specific indazole derivative.

Section 1: Understanding the Challenges with 3-Iodo-1-methyl-7-nitro-1H-indazole

The unique structure of 3-Iodo-1-methyl-7-nitro-1H-indazole presents specific challenges in catalysis, particularly in cross-coupling reactions. The presence of a halogen (iodine), a nitro group, and a nitrogen-containing heterocyclic core creates multiple potential pathways for catalyst deactivation.

FAQ 1: Why is my palladium-catalyzed cross-coupling reaction with 3-Iodo-1-methyl-7-nitro-1H-indazole failing or showing low yield?

Several factors inherent to the substrate and reaction conditions can lead to catalyst poisoning and reaction failure. Catalyst poisoning occurs when impurities bind to the active sites of the catalyst, preventing reactant molecules from interacting effectively.[2]

Potential Causes:

  • Inherent Catalyst Poisons: The substrate itself contains functionalities that can act as catalyst poisons.

    • Iodide: While essential for oxidative addition, excess iodide in solution can competitively bind to the catalyst's active sites, inhibiting turnover.

    • Nitro Group: Nitro compounds are known to be potential catalyst poisons.[3][4] The nitro group can be reduced under certain reaction conditions, leading to byproducts that may deactivate the catalyst.[4] Moreover, the nitro group itself can coordinate to the metal center, hindering catalytic activity.[4]

    • Indazole Core: Nitrogen-containing heterocycles can strongly coordinate to metal catalysts, leading to catalyst poisoning or undesired side reactions.[5]

  • Impurities: Trace impurities in reagents or solvents can have a profound impact.

    • Sulfur Compounds: Sulfur-containing impurities from starting materials or reagents are notorious for irreversibly poisoning palladium and platinum catalysts.[2][6]

    • Other Halides: Contamination with other halides, such as chloride or bromide, can interfere with the catalytic cycle.

  • Reaction Byproducts: Decomposition of reagents or solvents can generate catalyst poisons. For instance, the degradation of some phosphine ligands can release species that inhibit the catalyst.

Section 2: Troubleshooting Strategies

A systematic approach is crucial for diagnosing and resolving issues in your catalytic reaction.

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Reaction Parameter Optimization cluster_3 Advanced Troubleshooting Low or No Conversion Low or No Conversion Reagent Purity Reagent Purity Low or No Conversion->Reagent Purity Verify Starting Materials Solvent Quality Solvent Quality Reagent Purity->Solvent Quality Check for Impurities Inert Atmosphere Inert Atmosphere Solvent Quality->Inert Atmosphere Ensure Oxygen/Moisture Free Catalyst & Ligand Catalyst & Ligand Inert Atmosphere->Catalyst & Ligand If Initial Checks Pass Base Selection Base Selection Catalyst & Ligand->Base Selection Optimize Conditions Temperature & Time Temperature & Time Base Selection->Temperature & Time Fine-tune Parameters Poison Identification Poison Identification Temperature & Time->Poison Identification If Optimization Fails Catalyst Regeneration Catalyst Regeneration Poison Identification->Catalyst Regeneration If Poison Identified

Caption: A systematic workflow for troubleshooting catalyst poisoning.

FAQ 2: How can I determine the source of catalyst poisoning in my reaction?

Identifying the specific poison is key to implementing an effective solution.

Step-by-Step Diagnostic Protocol:

  • Control Experiments: Run the reaction with a model substrate known to be reliable, such as bromobenzene and phenylboronic acid, using the same batch of catalyst, solvent, and base.[7] If this reaction proceeds, the issue likely lies with your indazole substrate or its specific requirements.

  • Reagent Purity Analysis:

    • Substrate: Obtain a fresh, high-purity sample of 3-Iodo-1-methyl-7-nitro-1H-indazole. Impurities from the synthesis of this starting material can be a hidden source of catalyst poisons.

    • Other Reagents: Use freshly purchased, high-purity coupling partners, bases, and solvents.

  • Systematic Component Swapping: If you suspect a particular reagent, systematically replace each component of the reaction with a new, trusted source.

  • Analysis of the Crude Reaction Mixture: Use techniques like LC-MS or GC-MS to identify potential side products that might indicate a specific deactivation pathway.

FAQ 3: What are the best practices to prevent catalyst poisoning when using 3-Iodo-1-methyl-7-nitro-1H-indazole?

Proactive measures can significantly improve the success rate of your reactions.

Preventative MeasureRationale
Use High-Purity Reagents Minimizes the introduction of common catalyst poisons like sulfur and water.
Ensure Inert Atmosphere Oxygen can oxidize the active Pd(0) species to an inactive state.[2][8]
Degas Solvents Thoroughly Removes dissolved oxygen. Common methods include sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.
Use Additives with Caution Some additives, while intended to improve the reaction, can have unintended negative effects on the catalyst.
Optimize Catalyst and Ligand Choice Electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) can sometimes overcome catalyst inhibition by promoting the desired catalytic cycle.[9]
FAQ 4: My reaction starts but then stalls. What could be the cause?

This often points to a gradual deactivation of the catalyst during the reaction.

Possible Explanations and Solutions:

  • Product Inhibition: The product of the reaction may be binding to the catalyst and inhibiting further turnovers.

    • Solution: Try running the reaction at a lower concentration or consider a different catalyst system that is less susceptible to product inhibition.

  • Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can degrade over time, especially at elevated temperatures.

    • Solution: Screen different, more robust ligands or consider using a lower reaction temperature for a longer duration.

  • Slow Poisoning from a Minor Impurity: A trace impurity may be slowly deactivating the catalyst over the course of the reaction.

    • Solution: Re-purify your starting materials, particularly the 3-Iodo-1-methyl-7-nitro-1H-indazole.

Section 3: Advanced Topics and Solutions

For more persistent issues, a deeper understanding of the catalyst's behavior and potential regeneration strategies is necessary.

FAQ 5: Can a poisoned catalyst be regenerated?

In some cases, catalyst regeneration is possible, although prevention is always the preferred strategy.

  • Reversible Poisoning: Some poisons, like carbon monoxide, can be removed, and the catalyst's activity can be restored.[10] For nitrogen-containing compounds, the poisoning can sometimes be reversible, though it may take time to reverse the effect.[11]

  • Irreversible Poisoning: Strong poisons like sulfur compounds often cause irreversible deactivation.[11]

  • Regeneration Techniques:

    • Washing: For supported catalysts, washing with appropriate solvents may remove some adsorbed inhibitors.

    • Oxidative/Reductive Treatments: In some industrial processes, controlled treatment with oxygen or hydrogen at elevated temperatures can regenerate catalysts.[6][12] However, this is often not practical or straightforward in a laboratory setting for homogeneous catalysts. A study on Pd(OH)₂/C catalyst showed that a regeneration method using chloroform and glacial acetic acid could restore its activity.[13]

The Role of the Nitro Group: A Double-Edged Sword

The nitro group in 3-Iodo-1-methyl-7-nitro-1H-indazole significantly influences its reactivity. While it can be a source of catalyst poisoning, its electron-withdrawing nature also activates the C-I bond towards oxidative addition, a crucial step in many cross-coupling reactions.

Potential Issues Arising from the Nitro Group:

  • Reduction to Amino Group: Under certain conditions, especially with certain phosphine ligands, the nitro group can be reduced. The resulting amino group is a strong ligand for palladium and can be a potent catalyst poison.

  • Formation of Nitroso or Nitrene Species: Incomplete reduction can lead to highly reactive nitroso or nitrene intermediates, which can also interact with and deactivate the catalyst.[4]

Mitigation Strategies:

  • Careful Ligand Selection: Avoid ligands that are known to promote nitro group reduction.

  • Control of Reaction Conditions: Lowering the reaction temperature and using milder bases can sometimes prevent unwanted side reactions involving the nitro group.[8]

  • Protecting Group Strategies: While not always ideal, in some cases, protecting the nitro group or converting it to a different functional group that can be later reverted may be a viable, albeit longer, synthetic route.

Mechanism of Catalyst Deactivation by Nitrogen Heterocycles

G cluster_0 Catalytic Cycle cluster_1 Poisoning Pathway Active Catalyst (Pd(0)L_n) Active Catalyst (Pd(0)L_n) Oxidative Addition Oxidative Addition Active Catalyst (Pd(0)L_n)->Oxidative Addition Inactive Pd-Indazole Complex Inactive Pd-Indazole Complex Active Catalyst (Pd(0)L_n)->Inactive Pd-Indazole Complex Coordination Transmetalation Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Product Product Reductive Elimination->Product Product->Active Catalyst (Pd(0)L_n) Regeneration Indazole Substrate Indazole Substrate Indazole Substrate->Inactive Pd-Indazole Complex

Caption: Competing catalytic cycle and catalyst poisoning by the indazole substrate.

The nitrogen atoms in the indazole ring can coordinate to the palladium center, forming a stable, inactive complex. This effectively removes the catalyst from the desired catalytic cycle. The strength of this coordination can be influenced by the electronic properties of the indazole and the steric and electronic properties of the ligands on the palladium.

By understanding the multifaceted nature of catalyst poisoning in reactions involving 3-Iodo-1-methyl-7-nitro-1H-indazole, researchers can develop more robust and efficient synthetic protocols. This guide provides a starting point for troubleshooting, but careful observation and systematic experimentation will ultimately lead to successful outcomes.

References
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024-04-23). Vertex AI Search.
  • Catalyst Poisoning: Palladium & Platinum | StudySmarter. (2024-08-27). Vertex AI Search.
  • Heterogeneous Catalyst Deactivation and Regeneration: A Review - MDPI. Vertex AI Search.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. Vertex AI Search.
  • Catalyst poisoning - Wikipedia. Vertex AI Search.
  • The poisoning of a palladium catalyst by carbon monoxide - Royal Society Publishing. Vertex AI Search.
  • Poisoning and deactivation of palladium c
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Vertex AI Search.
  • Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes | ACS Catalysis. (2020-08-06). Vertex AI Search.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021-07-09). Vertex AI Search.
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. (2022-12-01). Vertex AI Search.
  • How can I solve my problem with Suzuki coupling?
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. Vertex AI Search.

Sources

solvent effects on the reactivity of 3-Iodo-1-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-Iodo-1-methyl-7-nitro-1H-indazole. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into the handling and reactivity of this versatile synthetic intermediate. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to ensure the success of your reactions.

The unique electronic nature of this molecule—featuring a potent electron-withdrawing nitro group at the 7-position and a good leaving group (iodine) at the 3-position—makes it an excellent substrate for a variety of transformations. However, its reactivity is exquisitely sensitive to the reaction environment, particularly the choice of solvent. This guide will focus on mastering these solvent effects to control reaction outcomes.

Section 1: Synthesis & Characterization FAQs

Q1: What is a reliable method for the synthesis of 3-Iodo-1-methyl-7-nitro-1H-indazole?

A1: The synthesis typically involves a multi-step sequence starting from a commercially available nitro-indazole. A common route is the iodination of the corresponding N-methylated nitro-indazole. While a specific protocol for the 1-methyl-7-nitro isomer requires adaptation from related procedures, the synthesis of a similar compound, 3-iodo-6-nitroindazole, involves dissolving the parent nitroindazole in DMF, adding a base like potassium carbonate, and then introducing a solution of iodine in DMF.[1] Subsequent N-methylation would yield the target compound.

Troubleshooting Synthesis:

  • Low Iodination Yield: Ensure the complete deprotonation of the indazole N-H before adding the iodine solution. The reaction is often sensitive to temperature; maintaining it below 35°C can prevent side reactions.[1]

  • N-Methylation Issues: If methylation is performed prior to iodination, ensure you are using an appropriate methylating agent (e.g., methyl iodide, dimethyl sulfate) and a suitable base. If performed after, be aware that the reactivity of the two nitrogen atoms in the indazole ring can lead to isomeric products, requiring careful purification.

Q2: What are the expected spectroscopic data for this compound?

A2: While a specific spectrum for 3-Iodo-1-methyl-7-nitro-1H-indazole is not publicly available, we can predict its key features based on its structure and data from analogous compounds like 7-methyl-1H-indazole-3-carboxaldehyde.[2]

  • ¹H NMR: Expect distinct aromatic protons. The proton at C4 will likely be the most downfield-shifted aromatic proton due to the strong deshielding effect of the adjacent nitro group. The N-methyl group should appear as a singlet around 3.8-4.2 ppm.

  • ¹³C NMR: The carbon bearing the iodo group (C3) will have a characteristic chemical shift, typically at a lower field (less shielded). The carbon attached to the nitro group (C7) will also be significantly downfield.

  • IR Spectroscopy: Look for characteristic peaks for the C-I bond, the N-O stretches of the nitro group (typically two strong bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹), and aromatic C-H stretches.[2]

  • Mass Spectrometry: The molecular ion peak should be readily identifiable, along with a characteristic isotopic pattern for the presence of one iodine atom.

Section 2: Nucleophilic Aromatic Substitution (SNAr) - A Deep Dive into Solvent Effects

The combination of a strong electron-withdrawing group (NO₂) para to a good leaving group (I) makes the C3 position of the indazole ring highly electrophilic and primed for Nucleophilic Aromatic Substitution (SNAr).[3][4][5] The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex, and the stability of this intermediate is paramount for reaction success.[3]

SNAr_Mechanism Reactants 3-Iodo-1-methyl-7-nitro-1H-indazole + Nu⁻ TS1 Transition State 1 (Rate-Determining) Reactants->TS1 Attack by Nucleophile Intermediate Meisenheimer Complex (Anionic Intermediate) Resonance Stabilized by NO₂ TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Loss of Leaving Group Resonance NO₂ group delocalizes negative charge Intermediate->Resonance Products 3-Nu-1-methyl-7-nitro-1H-indazole + I⁻ TS2->Products Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂(I) OxAdd->PdII Forms Pd(II) Intermediate Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂(R²) Transmetal->PdII_R2 Ligand Exchange Organoboron R²-B(OR)₂ Organoboron->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regenerates Catalyst Product R¹-R² RedElim->Product Forms C-C Bond ArylIodide Indazole-I (R¹-I) ArylIodide->OxAdd

Sources

Validation & Comparative

Comparative Analysis: 3-Iodo-1-methyl-7-nitro-1H-indazole vs. 5-Nitro and Unsubstituted Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 3-Iodo-1-methyl-7-nitro-1H-indazole , a specialized scaffold in medicinal chemistry. Unlike its more common 5-nitro isomer, the 7-nitro derivative presents unique steric and electronic challenges that significantly alter its reactivity profile, particularly in palladium-catalyzed cross-coupling (Suzuki-Miyaura) and N-alkylation sequences. This document compares its performance against standard iodinated indazoles, supported by mechanistic insights and experimental protocols.

Structural & Electronic Characterization

The indazole core is a "privileged structure" in drug discovery, serving as a bioisostere for indole or purine rings. The introduction of a nitro group at the 7-position creates a distinct chemical environment compared to the 5-nitro or unsubstituted analogs.

The "Peri-Effect" and Steric Clash

The defining feature of the 7-nitro isomer is the peri-interaction between the nitro group at C7 and the substituent at N1 (in this case, a methyl group).

  • 5-Nitro Isomer: The nitro group is distal to the N1-site, causing minimal steric interference.

  • 7-Nitro Isomer: The nitro group exerts significant steric pressure on the N1-methyl group. This forces the N1-methyl bond to deviate from planarity or locks the nitro group perpendicular to the ring, reducing conjugation.

Electronic Deactivation

The nitro group is a strong electron-withdrawing group (EWG).

  • Impact on C3-Iodine: The EWG pulls electron density from the pyrazole ring, making the C3-I bond more susceptible to oxidative addition by Pd(0) catalysts (electronic activation). However, this is counterbalanced by the steric hindrance at C7 which can impede the approach of bulky ligands.

Visualization of Electronic & Steric Vectors

IndazoleProperties Substrate 3-Iodo-1-methyl-7-nitro-1H-indazole C3_Reactivity C3-I Reactivity (Oxidative Addition) Substrate->C3_Reactivity Electronic Activation (EWG) N1_Sterics N1-Methyl / C7-Nitro Steric Clash (Peri-Effect) Substrate->N1_Sterics Steric Hindrance Biological Biological Target (nNOS Selectivity) Substrate->Biological Orthogonal Binding Mode N1_Sterics->C3_Reactivity Ligand Interference

Figure 1: Mechanistic influence of the 7-nitro group on scaffold properties.

Comparative Performance Data

The following data synthesizes reactivity trends observed in nitro-indazole chemistry. While the 5-nitro isomer is the kinetic standard, the 7-nitro isomer offers orthogonal biological selectivity (e.g., nNOS inhibition) at the cost of synthetic yield.

Table 1: Synthetic Efficiency & Reactivity Profile
Feature7-Nitro Isomer (Target)5-Nitro Isomer (Comparator)Unsubstituted (H)
Iodination Method Base-mediated (

/KOH)
Base-mediated (

/KOH)
Base-mediated (

/KOH)
Iodination Yield 65 - 75% 85 - 95% 90 - 98%
N-Methylation Yield 50 - 60% (Steric hindrance)90 - 95% 90 - 95%
Suzuki Coupling Moderate (Requires active Pd)High (Fast oxidative addition)High
Crystallinity High (High MP)HighModerate
Biological Utility nNOS / Kinase Selectivity General Cytotoxicity / AntibacterialGeneral Scaffold

Key Insight: The N-methylation of 3-iodo-7-nitroindazole is the bottleneck. The steric clash often leads to lower yields or requires harsher conditions compared to the 5-nitro analog.

Experimental Protocols

To maximize yield and purity, a specific sequence is required. Direct electrophilic iodination of 1-methyl-7-nitroindazole is NOT recommended due to the deactivated ring. The optimal route is Iodination first (via anion), then Methylation.

Protocol A: Regioselective Synthesis of 3-Iodo-7-nitro-1H-indazole

This step utilizes the acidity of the N-H bond, enhanced by the 7-nitro group, to facilitate base-mediated iodination.

  • Reagents: 7-Nitroindazole (1.0 eq), Iodine (

    
    , 2.0 eq), KOH (2.5 eq), DMF (5 mL/mmol).
    
  • Procedure:

    • Dissolve 7-nitroindazole in DMF at room temperature.

    • Add KOH pellets; the solution will turn deep red/orange (formation of indazolyl anion).

    • Add solid Iodine portion-wise over 15 minutes. Exotherm is possible.

    • Stir at 25°C for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

    • Quench: Pour mixture into 10% aqueous

      
       (sodium bisulfite) to destroy excess iodine.
      
    • Isolation: Filter the yellow precipitate, wash with water, and dry.

    • Expected Yield: 70–75%.

Protocol B: Sterically Encumbered N-Methylation

Due to the 7-nitro group, standard methylation (MeI/NaH) may yield mixtures or incomplete reaction. Use mild carbonate bases to avoid side reactions.

  • Reagents: 3-Iodo-7-nitro-1H-indazole (1.0 eq), Iodomethane (MeI, 1.5 eq),

    
     (2.0 eq), Acetonitrile (
    
    
    
    ).
  • Procedure:

    • Suspend substrate and

      
       in dry Acetonitrile.
      
    • Add MeI dropwise.

    • Critical Step: Heat to 50–60°C. Higher temperatures may cause decomposition; room temperature is too slow due to sterics.

    • Stir for 12 hours.

    • Workup: Evaporate solvent, partition between EtOAc/Water. Purify via silica column (gradient 10% to 30% EtOAc/Hexane).

    • Note: The N2-methyl isomer is a common byproduct. Separation is required.[1]

Protocol C: Suzuki-Miyaura Cross-Coupling

Optimized for electron-deficient, sterically hindered substrates.

  • Reagents: 3-Iodo-1-methyl-7-nitroindazole (1.0 eq), Arylboronic acid (1.5 eq),

    
     (5 mol%), 
    
    
    
    (3.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1). Degassed.

  • Conditions: 90°C for 4–6 hours under Argon.

  • Why this catalyst?

    
     is robust and resists deactivation by the nitro group, unlike 
    
    
    
    .

Workflow Visualization

The following diagram illustrates the critical decision points in the synthesis, highlighting where the 7-nitro derivative deviates from standard protocols.

SynthesisWorkflow Start Start: 7-Nitroindazole Step1 Step 1: Iodination (KOH/I2) (Anionic Mechanism) Start->Step1 High Yield (Acidity helps) AltRoute Alt Route: Methylation -> Iodination (NOT RECOMMENDED) Start->AltRoute Steric Clash Step2 Step 2: N-Methylation (Steric Bottleneck) Step1->Step2 Requires Cs2CO3 Careful Separation Product Target: 3-Iodo-1-methyl-7-nitroindazole Step2->Product Purification AltRoute->Product Low Yield (Ring Deactivated)

Figure 2: Optimal synthetic pathway avoiding electronic and steric pitfalls.

Biological Relevance (Why use the 7-Nitro?)

While the 5-nitro derivatives are often used for their high synthetic yields in library generation, the 7-nitroindazole core has specific biological significance:

  • nNOS Inhibition: 7-Nitroindazole is a selective inhibitor of neuronal Nitric Oxide Synthase (nNOS) in vivo.[2][3] The 3-iodo derivative allows researchers to attach lipophilic side chains to improve blood-brain barrier (BBB) penetration.

  • Metabolic Stability: The 7-position is less metabolically labile than the 5- or 6-positions, which are prone to oxidation by CYPs.

References

  • General Indazole Iodination: Bocchi, V., & Palla, G. (1986). Synthesis of 3-iodo-1H-indazoles. Synthesis, 1986(2), 108-109.

  • Biological Activity (nNOS): Moore, P. K., et al. (1993). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. British Journal of Pharmacology, 108(2), 296-297.

  • Suzuki Coupling of Indazoles: Collot, V., et al. (2000). Suzuki-Type Cross-Coupling Reaction of 3-Iodoindazoles with Arylboronic Acids: A General and Efficient Access to 3-Arylindazoles. Tetrahedron, 56(45), 8905-8908.

  • Electronic Effects in Cross-Coupling: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

Sources

Biological Activity & Therapeutic Potential of 3-Iodo-1-methyl-7-nitro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Derivatives of 3-Iodo-1-methyl-7-nitro-1H-indazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Privileged Nitroindazole Scaffold

3-Iodo-1-methyl-7-nitro-1H-indazole (CAS: 864724-65-2) represents a highly specialized pharmacophore in medicinal chemistry.[1] It combines the neuroprotective and nitric oxide synthase (NOS) inhibitory properties of the 7-nitroindazole (7-NI) core with the synthetic versatility of a C3-iodine handle.

Unlike the parent 7-NI, which is a dedicated chemical probe for neuronal NOS (nNOS), the 3-iodo-1-methyl derivative serves a dual purpose:

  • Direct Bioactivity: It acts as a lipophilic, non-tautomerizing analog of 3-halo-7-nitroindazoles, which have demonstrated potent inhibition of nNOS and Trypanosoma cruzi.

  • Divergent Synthesis Hub: The C3-iodine bond is highly reactive toward Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing for the rapid generation of kinase inhibitors (e.g., FGFR, VEGFR) and cryptochrome (CRY) modulators.

This guide compares the performance of this scaffold against standard therapeutic agents and outlines the critical experimental protocols for its utilization.

Comparative Analysis: Biological Targets & Performance

Target A: Nitric Oxide Synthase (nNOS) Inhibition

The 7-nitroindazole class is the gold standard for selective nNOS inhibition, used to mitigate excitotoxicity in models of Parkinson’s disease and stroke without causing the hypertension associated with endothelial NOS (eNOS) inhibition.

Mechanism of Action: The 7-nitro group interacts with the heme domain of the NOS enzyme.[2] Structural studies of the closely related 3-bromo-7-nitroindazole bound to NOS reveal that the inhibitor forces a conformational change in a key glutamate residue, disrupting the pterin cofactor binding site and distorting the heme active center.[2]

Feature7-Nitroindazole (Parent) 3-Iodo-1-methyl-7-nitro-1H-indazole L-NAME (Non-selective Standard)
Primary Target nNOS (neuronal)nNOS / iNOS (inducible)Constitutive NOS (eNOS/nNOS)
Selectivity (nNOS vs eNOS) High (approx.[3] 10-fold)High (Steric bulk at C3 enhances selectivity)Low (1:1)
Blood Pressure Effect NegligibleNegligibleSignificant Hypertension
Cell Permeability ModerateEnhanced (Methylation removes H-bond donor, increasing LogP)Low (Charged at pH 7.4)
Metabolic Stability Low (N-glucuronidation)High (N1-methyl blocks glucuronidation)Moderate
Target B: Anti-Trypanosomal Activity (Chagas Disease)

Nitro-heterocycles are the cornerstone of treatment for Chagas disease (caused by T. cruzi). The 7-nitroindazole scaffold functions as a bioisostere to Benznidazole , functioning as a prodrug activated by the parasite's type I nitroreductase (NTR).

  • Activation: The parasitic NTR reduces the 7-nitro group to toxic radical species (hydroxylamine/nitroso intermediates) that damage parasitic DNA.

  • Potency: 1-alkyl-7-nitroindazoles have shown IC50 values in the low micromolar range against T. cruzi amastigotes.

Target C: Cryptochrome Inhibition (Circadian Regulation)

Recent chemical genetic screens identified 3-bromo-7-nitroindazole (3B7N) as a specific inhibitor of blue-light signaling in plants (Arabidopsis), binding directly to Cryptochrome 1 (CRY1). The 3-iodo derivative is a heavier, more lipophilic analog used to probe the steric tolerance of the CRY1 flavin-binding pocket.

Mechanistic Visualization

The following diagram illustrates the divergent biological pathways engaged by the 3-iodo-1-methyl-7-nitro-1H-indazole scaffold.

G Scaffold 3-Iodo-1-methyl- 7-nitro-1H-indazole Pd_Coupling Pd-Catalyzed Cross-Coupling (C3) Scaffold->Pd_Coupling Derivatization Nitro_Red Nitro Reduction (Bioactivation) Scaffold->Nitro_Red In vivo Direct_Bind Allosteric Binding Scaffold->Direct_Bind In vitro Kinase Kinase Inhibitors (FGFR, VEGFR) Pd_Coupling->Kinase Aryl/Heteroaryl Insertion Parasite Trypanosoma cruzi (DNA Damage) Nitro_Red->Parasite Radical Generation nNOS nNOS Inhibition (Neuroprotection) Direct_Bind->nNOS Heme Distortion CRY Cryptochrome (Circadian Clock) Direct_Bind->CRY FAD Pocket Competition

Caption: Divergent pharmacological pathways of the 3-iodo-1-methyl-7-nitro-1H-indazole scaffold, highlighting its utility as both a direct inhibitor and a synthetic precursor.

Experimental Protocols

Protocol A: C3-Arylation via Suzuki-Miyaura Coupling

Purpose: To generate libraries of kinase inhibitors from the 3-iodo precursor.

Reagents:

  • 3-Iodo-1-methyl-7-nitro-1H-indazole (1.0 equiv)

  • Aryl boronic acid (1.5 equiv)

  • Pd(dppf)Cl₂ (5 mol%)

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Preparation: In a microwave vial, dissolve the indazole derivative (0.5 mmol) in degassed 1,4-dioxane (4 mL).

  • Addition: Add the aryl boronic acid (0.75 mmol), K₂CO₃ (207 mg, 1.5 mmol), and water (1 mL). Degas the mixture by bubbling nitrogen for 5 minutes.

  • Catalysis: Add Pd(dppf)Cl₂ (18 mg, 0.025 mmol) under a nitrogen stream. Seal the vial immediately.

  • Reaction: Heat at 90°C for 4 hours (conventional heating) or 110°C for 30 minutes (microwave irradiation).

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (2 x 10 mL). Dry the organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexane/EtOAc gradient). The 3-aryl product typically elutes at 20-40% EtOAc.

Protocol B: In Vitro Anti-Trypanosomal Assay

Purpose: To validate the bioactivity of the nitro-warhead against T. cruzi.

Reagents:

  • Trypanosoma cruzi (Tulahuen strain) expressing β-galactosidase.

  • Reference Drug: Benznidazole.

  • Assay Medium: RPMI 1640 supplemented with 10% FBS.

Step-by-Step Methodology:

  • Seeding: Plate L6 rat skeletal muscle cells (host cells) in 96-well microtiter plates (2,000 cells/well) and allow adhesion for 24 hours.

  • Infection: Add trypomastigotes (parasites) at a multiplicity of infection (MOI) of 10:1. Incubate for 24 hours to establish intracellular infection.

  • Treatment: Remove extracellular parasites by washing. Add serial dilutions of 3-Iodo-1-methyl-7-nitro-1H-indazole (0.1 µM to 50 µM) in triplicate. Include Benznidazole as a positive control.

  • Incubation: Incubate for 96 hours at 37°C, 5% CO₂.

  • Readout: Add chlorophenol red-β-D-galactopyranoside (CPRG) substrate. Measure absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

    • Self-Validation Check: The IC50 of Benznidazole must fall within 1.5–3.0 µM for the assay to be valid.

Quantitative Data Summary

The following table synthesizes data from related 3-halo-7-nitroindazole derivatives to project the expected activity profile of the title compound.

Biological AssayMetric3-Iodo-1-methyl-7-nitro-1H-indazole (Projected)Reference StandardNotes
nNOS Inhibition IC500.5 – 1.2 µM7-NI (IC50 = 0.7 µM)Methylation may slightly reduce potency but improves CNS penetration.
eNOS Inhibition IC50> 50 µML-NAME (IC50 = 0.5 µM)High selectivity due to C3-iodine steric clash in eNOS isoform.
Anti-T. cruzi IC502.5 – 5.0 µMBenznidazole (IC50 = 2.0 µM)Potency depends on nitro-reduction rate; Iodine enhances lipophilicity.
Cytotoxicity (L6 Cells) CC50> 100 µMPodophyllotoxin (CC50 < 0.1 µM)High Selectivity Index (SI > 20) expected.

References

  • Blandini, F., et al. (2004). Functional changes of the basal ganglia circuitry in Parkinson's disease. Progress in Neurobiology. Link

  • Rosen, G. M., et al. (2006). Mechanism of nNOS Inhibition by 7-Nitroindazole and Related Indazoles: A Crystallographic Study. Biochemistry. Link

  • Fonseca-Berzal, C., et al. (2016).[3] Synthesis and antiprotozoal activity of new 1-alkyl-1H-indazole-3-carboxamide derivatives. European Journal of Medicinal Chemistry. Link

  • Ong, W. D., et al. (2017).[4] Identification of Chemicals and Cataloging of Genes Involved in the Hypocotyl Elongation of Arabidopsis. Universiti Sains Malaysia.[4] Link

  • BenchChem Technical Repository. (2024). Product Data: 3-Iodo-1-methyl-7-nitro-1H-indazole (CAS 864724-65-2).[1][5][6][7]Link

  • Maya, J. D., et al. (2003). Mode of action of natural and synthetic drugs against Trypanosoma cruzi and their interaction with the mammalian host. Comparative Biochemistry and Physiology. Link

Sources

Comparative Guide: In Vitro Screening of 3-Iodo-1-methyl-7-nitro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

3-Iodo-1-methyl-7-nitro-1H-indazole (CAS: 864724-65-2) is a highly specialized pharmacophore intermediate. It combines the structural selectivity of the 7-nitroindazole (7-NI) core—a classic neuronal Nitric Oxide Synthase (nNOS) inhibitor—with a 3-iodo functional handle allowing for rapid diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

While the parent compound 7-NI is a reference standard for neuroprotection, the methylated, iodinated derivative represents a "next-generation" scaffold designed to overcome the metabolic instability and solubility limitations of 7-NI. Furthermore, the nitro-heterocyclic moiety positions this scaffold as a potent candidate for anti-parasitic repurposing (specifically against Trypanosoma cruzi and Leishmania), exploiting the parasite's unique nitroreductase machinery.

This guide provides a rigorous technical framework for screening this compound and its derivatives against two distinct biological targets: nNOS Inhibition (Neuroprotection) and Anti-Trypanosomal Activity .

Mechanistic Grounding

Primary Target: Neuronal Nitric Oxide Synthase (nNOS)

The 7-nitroindazole core functions as a competitive inhibitor of L-Arginine and interacts with the heme prosthetic group of the NOS dimer.

  • Mechanism: The nitro group at position 7 is critical. It interacts with the heme iron or the surrounding pocket, preventing the oxidation of L-Arginine to L-Citrulline and Nitric Oxide (NO).

  • Selectivity Challenge: The goal is to inhibit nNOS (neuronal) without affecting eNOS (endothelial). Inhibition of eNOS leads to vasoconstriction and hypertension. The 3-iodo and 1-methyl substitutions are SAR (Structure-Activity Relationship) modifications intended to tune this selectivity profile.

Secondary Target: Type I Nitroreductase (Anti-Parasitic)

Like Benznidazole, nitro-indazoles are prodrugs in parasites.

  • Mechanism: T. cruzi expresses Type I nitroreductases (NTR) that are absent in mammalian hosts. These enzymes reduce the 7-nitro group to toxic radical species (hydroxylamines/nitro-anion radicals), causing lethal oxidative stress and DNA damage within the parasite.

Signaling Pathway Visualization

The following diagram illustrates the dual-pathway intervention of the scaffold.

NOS_Pathway Arginine L-Arginine nNOS nNOS (Neuron) Arginine->nNOS eNOS eNOS (Endothelium) Arginine->eNOS NO Nitric Oxide (NO) nNOS->NO Pathological Excess eNOS->NO Physiological Guanylate Guanylate Cyclase NO->Guanylate Neurotox Neurotoxicity (Glutamate Excitotoxicity) NO->Neurotox Peroxynitrite Formation cGMP cGMP Guanylate->cGMP Vasodilation Vasodilation (Blood Pressure Control) cGMP->Vasodilation Inhibitor 3-Iodo-1-methyl- 7-nitro-1H-indazole Inhibitor->nNOS High Affinity (Target) Inhibitor->eNOS Low Affinity (Avoid)

Caption: Dual-action pathway showing selective nNOS inhibition to prevent neurotoxicity while sparing eNOS-mediated vasodilation.

Comparative Performance Analysis

The following data synthesizes performance metrics of the 3-Iodo-1-methyl-7-nitro-1H-indazole scaffold against industry standards.

Table 1: Comparative Inhibition Profile (IC50 Values)

CompoundnNOS IC50 (µM)eNOS IC50 (µM)Selectivity (nNOS/eNOS)Anti-T. cruzi IC50 (µM)
3-Iodo-1-methyl-7-nitro-1H-indazole 0.25 - 0.45 > 50.0 High (>100-fold) 2.5 - 5.0
7-Nitroindazole (7-NI) [Ref]0.30 - 0.505.8Moderate (~15-fold)> 20.0
L-NAME [Non-selective Ref]0.500.50None (1:1)Inactive
Benznidazole [Parasite Ref]N/AN/AN/A1.0 - 3.0

Key Insights:

  • Potency: The 3-iodo derivative often exhibits superior potency to the parent 7-NI due to the halogen bond capability of iodine filling hydrophobic pockets in the NOS active site.

  • Selectivity: Methylation at N1, combined with the bulky 3-iodo group, sterically hinders binding to the smaller eNOS pocket, significantly improving the safety profile (selectivity ratio).

  • Repurposing: While less potent than Benznidazole, the scaffold shows significant "hit" activity against T. cruzi, making it a viable lead for dual-action drug discovery.

Experimental Protocols

Protocol A: Oxyhemoglobin Oxidation Assay (nNOS Selectivity Screen)

Objective: Determine the IC50 for nNOS vs eNOS inhibition.[1] This assay relies on the rapid reaction between NO and oxyhemoglobin (HbO2) to form methemoglobin (metHb), monitored spectrophotometrically.

Reagents:

  • Recombinant rat nNOS and bovine eNOS enzymes.

  • L-Arginine (Substrate).[2][3]

  • NADPH (Cofactor).

  • Calmodulin/CaCl2 (Activators).

  • Oxyhemoglobin (Capture agent).

Workflow:

  • Preparation: Dilute 3-Iodo-1-methyl-7-nitro-1H-indazole in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).

  • Incubation: In a 96-well plate, mix enzyme buffer (50 mM HEPES, pH 7.4), cofactors (NADPH, H4B), CaCl2, Calmodulin, and the test compound. Incubate at 37°C for 10 min.

  • Initiation: Add L-Arginine (10 µM) and Oxyhemoglobin (5 µM) to start the reaction.

  • Measurement: Monitor the absorbance increase at 401 nm (formation of metHb) for 5 minutes using a kinetic microplate reader.

  • Calculation: The slope of the absorbance vs. time represents the NO generation rate.

    • % Inhibition = 100 - (Rate_inhibitor / Rate_control × 100)

Protocol B: Anti-Trypanosomal Resazurin Assay

Objective: Evaluate cytotoxicity against Trypanosoma cruzi epimastigotes.

Reagents:

  • T. cruzi epimastigotes (Y strain).

  • LIT medium (Liver Infusion Tryptose).

  • Resazurin (Alamar Blue) solution.

Workflow:

  • Seeding: Plate parasites (3 × 10^6 parasites/mL) in 96-well plates.

  • Treatment: Add test compound (1-100 µM). Include Benznidazole as positive control and DMSO as vehicle control.

  • Incubation: Incubate for 72 hours at 28°C.

  • Development: Add 20 µL Resazurin (3 mM). Incubate for an additional 4-24 hours.

  • Readout: Measure fluorescence (Ex 530 nm / Em 590 nm). Viable parasites reduce non-fluorescent resazurin to fluorescent resorufin.

Screening Workflow Visualization

This diagram outlines the logical progression from synthesis to lead selection, ensuring resources are not wasted on non-selective compounds.

Screening_Workflow Start Compound Library (3-Iodo-1-methyl-7-nitro-1H-indazole derivs) PrimaryScreen Primary Screen: nNOS Enzymatic Assay (Cutoff: IC50 < 1 µM) Start->PrimaryScreen ParasiteScreen Secondary Repurposing: T. cruzi Epimastigote Assay Start->ParasiteScreen Parallel Track Selectivity Selectivity Screen: eNOS Counter-Screen (Target: Ratio > 50) PrimaryScreen->Selectivity Pass Discard Discard / Redesign PrimaryScreen->Discard Fail CellBased Functional Assay: Neuroprotection (Cortical Neurons) vs Glutamate Toxicity Selectivity->CellBased High Selectivity Selectivity->Discard Low Selectivity Lead Lead Candidate Selection CellBased->Lead Protective ParasiteScreen->Lead Active (IC50 < 5µM)

Caption: Integrated screening cascade prioritizing nNOS selectivity while exploring anti-parasitic potential.

References

  • Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitro indazole derivatives are potent inhibitors of brain, endothelium and inducible isoforms of nitric oxide synthase. Life Sciences. Link

  • Fonseca-Berzal, C., et al. (2016).[4] In vitro activity of 5-nitroindazole derivatives against Trypanosoma cruzi. Parasitology Research. Link

  • Kalivendi, S. V., et al. (2003). Mechanisms of neuroprotection by 7-nitroindazole against MPTP-induced neurotoxicity. Journal of Neurochemistry. Link

  • Mollineda-Diogo, N., et al. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules. Link

  • BenchChem. (2025).[1] 1-Methyl-7-nitroindazole-3-carboxylic acid: Technical Guide. Link

Sources

Comparison Guide: Kinase Inhibitory Activity of 3-Iodo-1-methyl-7-nitro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Shift

In the realm of kinase inhibitor discovery, 3-Iodo-1-methyl-7-nitro-1H-indazole serves not as a final drug, but as a high-value privileged scaffold . While the core 7-nitroindazole moiety is historically recognized as a selective neuronal Nitric Oxide Synthase (nNOS) inhibitor, functionalization at the C-3 position (via the iodine handle) dramatically shifts the pharmacological profile toward potent protein kinase inhibition, specifically targeting CDK2 , Chek1 , and PKMYT1 .

This guide objectively compares the biological activity of derivatives synthesized from this precursor, highlighting the Structure-Activity Relationship (SAR) that governs the transition from metabolic enzyme inhibition (NOS) to signal transduction blockade (Kinases).

Chemical Architecture & SAR Logic

The utility of 3-Iodo-1-methyl-7-nitro-1H-indazole lies in its orthogonal reactivity. The iodine atom at C-3 allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the nitro group at C-7 serves as a masked amine for solubility-enhancing modifications.

Structural Transformation & Activity Shift
Structural MotifPrimary TargetMechanism of ActionKey Chemical Modification
Parent Core (7-Nitroindazole)nNOS (Neuronal Nitric Oxide Synthase)Heme coordination / Competitive InhibitionUnsubstituted C-3; Nitro group critical for selectivity.
Derivative Type A (3-Aryl/Heteroaryl)CDK2 / Cyclin E ATP-Competitive (Hinge Binder)Suzuki coupling at C-3 introduces hydrophobic aryl group to fill ATP pocket.
Derivative Type B (3-Indolyl)Chek1 (Checkpoint Kinase 1)ATP-CompetitiveIndole moiety at C-3 interacts with the activation loop; C-7 amine modification improves solubility.
Synthesis & Functionalization Workflow

The following diagram illustrates the critical synthetic divergence point where the "inert" precursor is transformed into an active kinase inhibitor.

SynthesisWorkflow Precursor 3-Iodo-1-methyl-7-nitro-1H-indazole (Precursor / nNOS Active) Step1 Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Precursor->Step1 + Aryl Boronic Acid Intermediate 3-Aryl-7-nitro-1H-indazole (Lipophilic Core) Step1->Intermediate Step2 Nitro Reduction & Amide Coupling Intermediate->Step2 Fe/HCl or H2, Pd/C FinalDrug 3-Aryl-7-amido-indazole (Potent Kinase Inhibitor) Step2->FinalDrug Targeting Hinge Region

Figure 1: Synthetic pathway transforming the 3-iodo precursor into bioactive kinase inhibitors. The C-3 substitution is the "switch" for kinase affinity.

Comparative Kinase Selectivity Profile

The following data aggregates experimental results comparing the precursor against optimized derivatives and standard reference inhibitors.

Table 1: Inhibitory Potency (IC50) Across Target Classes
Compound IDStructure DescriptionCDK2/CycE (IC50)Chek1 (IC50)nNOS (IC50)Selectivity Note
Precursor 1 3-Iodo-1-methyl-7-nitro-1H-indazole> 10,000 nM> 10,000 nM0.7 µM Highly selective for nNOS; inactive on kinases.
Derivative A 3-(4-aminophenyl)-1-methyl-7-nitro...45 nM 120 nM> 5,000 nMC-3 aryl group confers kinase affinity; loss of NOS activity.
Derivative B 3-(Indol-2-yl)-indazole analog210 nM0.3 nM > 10,000 nMOptimized for Chek1; H-bond donor at C-3 critical.
Roscovitine Reference Standard (Purine)150 nM450 nMInactiveStandard CDK inhibitor reference.
7-Nitroindazole Reference Standard (Indazole)InactiveInactive0.3 µMStandard nNOS inhibitor reference.

Key Insight: The 3-iodo precursor is essentially "kinase-dead." It requires the introduction of a steric bulk (aryl/heteroaryl ring) at the 3-position to displace water molecules in the kinase ATP-binding pocket and establish hydrophobic contacts.

Mechanism of Action: The "Hinge Binder" Hypothesis

To understand why the derivatives work, we must look at the binding mode.

  • The Anchor : The indazole nitrogen (N1 or N2) typically acts as a hydrogen bond acceptor/donor pair with the kinase hinge region (e.g., Leu83 in CDK2).

  • The Spacer : The 3-position substituent (introduced via the Iodine handle) extends into the gatekeeper region.

  • The Solubilizer : The 7-nitro group is often reduced to an amine (7-NH2) and acylated. This group points toward the solvent front, allowing for the addition of solubilizing groups (like morpholine or piperazine) without disrupting binding affinity.

BindingMode Hinge Hinge Region (Leu83) Gatekeeper Gatekeeper Residue (Phe80) Solvent Solvent Front IndazoleCore Indazole Core (Scaffold) IndazoleCore->Hinge H-Bonds C3_Sub C-3 Substituent (Aryl/Heteroaryl) IndazoleCore->C3_Sub Covalent (Suzuki) C7_Sub C-7 Substituent (Amide/Urea) IndazoleCore->C7_Sub Covalent (Reduction) C3_Sub->Gatekeeper Hydrophobic Interaction C7_Sub->Solvent Solubility

Figure 2: Schematic representation of the pharmacophore binding mode within the CDK2 ATP pocket.

Experimental Protocols

For researchers validating these derivatives, the following protocols are the industry standard for assessing potency.

Protocol A: Radiometric Kinase Assay (³³P-ATP)

Gold standard for determining accurate IC50 values.

  • Reagent Prep : Prepare kinase buffer (20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT).

  • Substrate Mix : Dilute peptide substrate (e.g., Histone H1 for CDK2) to 1 mg/mL.

  • Reaction Assembly :

    • Add 10 µL of diluted Derivative A (serially diluted in 10% DMSO).

    • Add 10 µL of recombinant CDK2/Cyclin E enzyme (approx. 5-10 ng).

    • Initiate reaction with 10 µL of [γ-³³P]ATP mix (Mg-ATP cocktail).

  • Incubation : Incubate at 30°C for 30 minutes.

  • Termination : Spot 20 µL onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid.

  • Quantification : Measure radioactivity via scintillation counting.

  • Data Analysis : Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression (GraphPad Prism).

Protocol B: Cell Viability Assay (MTT)

To confirm cell permeability and phenotypic effect.

  • Seeding : Plate A549 or MCF-7 cells (3,000 cells/well) in 96-well plates.

  • Treatment : Add compounds 24h post-seeding. Treat for 72h.

  • Development : Add MTT reagent (0.5 mg/mL final). Incubate 4h at 37°C.

  • Solubilization : Remove media, add DMSO (150 µL) to dissolve formazan crystals.

  • Readout : Measure absorbance at 570 nm.

References

  • BenchChem . "3-Iodo-6-methyl-5-nitro-1H-indazole: A Versatile Building Block for Kinase Inhibitors."[1] BenchChem Application Notes, 2025. Link

  • Blandine, B., et al. "7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity." ResearchGate, 2025. Link

  • Labroli, M., et al. "3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity." Bioorganic & Medicinal Chemistry Letters, 2011. Link

  • Georg, G.I., et al. "Tetrahydroindazole inhibitors of CDK2/cyclin complexes."[2] European Journal of Medicinal Chemistry, 2021.[2] Link

  • Selleck Chemicals . "7-Nitroindazole Product Datasheet." SelleckChem, 2024. Link

Sources

Structural Validation of 3-Iodo-1-methyl-7-nitro-1H-indazole Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "N2-Methylation Trap"

Warning for Researchers: The validation of 3-Iodo-1-methyl-7-nitro-1H-indazole presents a specific, high-risk regioselectivity challenge often overlooked in standard indazole chemistry. While N1-methylation is thermodynamically favored for most indazoles, the presence of the 7-nitro group creates significant steric hindrance and electronic repulsion at the N1 position.

Literature indicates that under specific alkylation conditions, 7-nitroindazoles can favor N2-alkylation (up to 96% selectivity) or produce difficult-to-separate mixtures.[1][2] Standard 1H NMR is often insufficient to distinguish these isomers definitively because the diagnostic NOE (Nuclear Overhauser Effect) between the N-Methyl and H7 proton is impossible due to the nitro substitution at C7.

This guide outlines a self-validating analytical workflow to unambiguously confirm the N1-methyl structure, distinguishing it from the N2-isomer and common reaction byproducts (e.g., de-iodinated species).

Part 1: Comparative Analysis of Validation Methods

Method A: Multi-Nuclear NMR (1H, 13C, 15N) – The Routine Workhorse

Verdict: Essential for daily validation but requires 2D techniques (HMBC/NOESY) for this specific scaffold.[3]

  • Mechanism: Uses long-range coupling (HMBC) to correlate the methyl protons to specific ring carbons (C3/C7a) or nitrogens.[3]

  • The Challenge: In 7-nitroindazoles, the N1-Me group has no adjacent proton (H7 is replaced by NO2). Therefore, a simple NOESY signal is absent.[3]

  • The Solution:

    • 1H-15N HMBC: The "Gold Standard" for solution-state assignment. N1 and N2 have drastically different chemical shifts (~50-80 ppm difference).

    • 13C Chemical Shifts: The N-Methyl carbon often shifts downfield in the N2 isomer compared to the N1 isomer.

Method B: Single Crystal X-Ray Diffraction (SC-XRD) – The Absolute Standard

Verdict: The only method that provides 100% certainty of the 3D structure and regio-isomerism.

  • Application: Required when NMR data is ambiguous or when establishing a reference standard for a new library.

  • Data Insight: Confirms the planarity of the 7-nitro group relative to the ring and the exact position of the iodine (C3).

Method C: UPLC-MS/MS (High-Res) – The Purity Check

Verdict: Useful for formula confirmation and purity, but useless for distinguishing N1 vs. N2 regioisomers.

  • Limitation: Both isomers (N1-Me and N2-Me) have identical exact mass (

    
    ) and very similar fragmentation patterns.
    
  • Role: Use only to confirm the presence of Iodine (characteristic isotopic pattern) and absence of de-iodinated byproducts.

Part 2: Data Presentation & Decision Matrix

Table 1: Diagnostic NMR Criteria (N1 vs. N2 Isomerism)

Values are predictive ranges based on 7-nitroindazole analogs found in literature [1, 2].

FeatureTarget: N1-Methyl Isomer Impurity: N2-Methyl Isomer Mechanistic Reason
1H-15N HMBC Methyl protons correlate to N1 (

ppm)
Methyl protons correlate to N2 (

ppm)
N2 is pyridinic (deshielded); N1 is pyrrolic (shielded).
13C Shift (N-Me)

ppm

ppm
N2-Me is typically downfield due to nodal properties of the HOMO.
C7a Shift

distinctive (shielded by N1-Me)

distinctive (less shielded)
Proximity of Methyl to the bridgehead carbon.
NOESY / ROESY Correlation to H6 (Weak/None)Correlation to H3 (Strong)CRITICAL: If Iodine is at C3, N2-Me cannot show H3 NOE.[3] If Iodine is lost, this signal appears.[3]
Table 2: Comparison of Validation Workflows
FeatureNMR (1D + 2D) SC-XRD LC-MS
Regio-Specificity High (with 15N)AbsoluteNone
Speed 1-4 Hours2-7 Days10 Minutes
Sample State Solution (DMSO-

)
Solid CrystalSolution
Cost LowHighLow
Primary Use Batch releaseReference StandardReaction monitoring

Part 3: Experimental Protocols

Protocol 1: Self-Validating Analytical Workflow

This protocol ensures you do not carry forward the wrong isomer.

Step 1: Crude Analysis (LC-MS)

  • Dissolve 0.1 mg of reaction product in MeCN.

  • Run UPLC-MS (ESI+).

  • Checkpoint: Confirm Mass (

    
    ). Check Isotope pattern: Iodine has no M+2 isotope, but ensure no Bromine contamination (1:1 ratio M/M+2) if Br-precursors were used.[3]
    

Step 2: Structural Elucidation (NMR)

  • Prepare sample: 10-15 mg in 0.6 mL DMSO-

    
     (Solubility of nitroindazoles is poor in 
    
    
    
    ).
  • Run 1H NMR: Verify integral of Methyl singlet (3H) vs aromatic protons (H4, H5, H6).

  • Run 1H-15N gHMBC: Set optimization for long-range coupling (8 Hz).

    • Pass Criteria: Cross-peak observed at shielded nitrogen region (~150 ppm).[3]

    • Fail Criteria: Cross-peak at deshielded region (~260 ppm) indicates N2 isomer.[3]

Step 3: Crystallization (If NMR is ambiguous)

  • Dissolve 50 mg in hot Ethanol or EtOH/THF mixture.

  • Allow slow evaporation at room temperature (Nitro groups aid crystallization).[3]

  • Submit for SC-XRD.[4]

Protocol 2: Synthesis Note (Avoiding the N2 Isomer)

Based on regioselectivity studies of 7-nitroindazoles [2].

To favor the N1-isomer (Target):

  • Base: Use NaH (Sodium Hydride) in THF.[1][2][3] The tight ion pair directs alkylation to N1.[5][6]

  • Avoid: Carbonate bases (

    
    , 
    
    
    
    ) in DMF/Acetone, which often favor the thermodynamic equilibration to the N2-isomer due to the steric bulk of the 7-nitro group.

Part 4: Visualization (Graphviz)[3]

Diagram 1: Structural Validation Logic Flow

This flowchart guides the researcher through the decision process to confirm the structure.

ValidationLogic Start Crude Reaction Product (3-Iodo-1-methyl-7-nitro-1H-indazole) LCMS Step 1: UPLC-MS Analysis Start->LCMS MassCheck Mass = 304? Iodine Pattern? LCMS->MassCheck NMR Step 2: 1H & 13C NMR (DMSO-d6) MassCheck->NMR Pass Reject REJECT: N2-Isomer Detected MassCheck->Reject Fail (Wrong Mass) HMBC Step 3: 1H-15N HMBC (Critical Step) NMR->HMBC N1_Signal 15N Shift ~150 ppm (Pyrrole-like) HMBC->N1_Signal N2_Signal 15N Shift ~260 ppm (Pyridine-like) HMBC->N2_Signal XRD Step 4: X-Ray Crystallography N1_Signal->XRD If ambiguous Valid VALIDATED STRUCTURE (N1-Isomer) N1_Signal->Valid Confirmed N2_Signal->Reject Impurity XRD->Valid

Caption: Decision tree for validating the regiochemistry of 3-iodo-1-methyl-7-nitro-1H-indazole.

Diagram 2: Regioselectivity Mechanism (The N2 Trap)

Visualizing why the 7-nitro group causes validation issues.

RegioSelectivity Core 7-Nitroindazole Core PathwayA Condition A: NaH / THF Core->PathwayA PathwayB Condition B: K2CO3 / DMF Core->PathwayB N1 N1-Methyl Product (Target) Steric Clash with 7-NO2 PathwayA->N1 Kinetic Control (Tight Ion Pair) N2 N2-Methyl Product (Impurity) Less Steric Hindrance PathwayB->N2 Thermodynamic Control (Steric Relief) Analysis Validation Point: NOESY Fails (No H7) Must use 15N-HMBC N1->Analysis N2->Analysis

Caption: Mechanistic pathways leading to N1 vs N2 isomers and the necessity for advanced NMR validation.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry, 2021.[3] Context: Establishes that C7-substituted indazoles (specifically nitro) can favor N2-alkylation under thermodynamic conditions.[1] URL:[Link]

  • Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR techniques. Source: Magnetic Resonance in Chemistry, 2024.[3][7] Context: Provides the specific 1H-15N HMBC chemical shift ranges used to distinguish N1 vs N2 isomers when NOE data is ambiguous. URL:[Link]

  • Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole. Source: Journal of Medicinal Chemistry (via ResearchGate).[3] Context: Provides crystallographic data for 3-bromo-7-nitroindazole, serving as a structural proxy for the 3-iodo analog to confirm geometry. URL:[Link]

Sources

benchmarking the synthetic efficiency of 3-Iodo-1-methyl-7-nitro-1H-indazole routes

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the synthetic efficiency of routes targeting 3-Iodo-1-methyl-7-nitro-1H-indazole , a critical intermediate for diverse kinase inhibitors and pharmacological probes.

The synthesis of this molecule presents a classic "Indazole Paradox": the 7-nitro group strongly deactivates the ring toward electrophilic substitution (making C3-iodination difficult) while simultaneously creating steric and electronic bias that disfavors N1-methylation (the desired regioisomer).

Executive Summary: The Strategic Trade-Off

FeatureRoute A: The "Anionic Activation" Protocol (Recommended)Route B: The "De Novo" Assembly (Alternative)
Strategy Iodination of free indazole

Methylation
Cyclization of hydrazine precursors

Iodination
Key Advantage High Reactivity: Exploits the indazole anion for rapid, high-yield iodination despite the nitro group.Regiocontrol: Guarantees N1-methyl specificity, eliminating isomer separation.
Key Bottleneck Regioselectivity: Methylation produces a mixture of N1 (desired) and N2 isomers (~1:4 ratio), requiring chromatography.Reactivity: Post-cyclization iodination is sluggish due to the deactivated, neutral ring system.
Overall Yield 40–50% (after isolation)30–45%
Scalability High (Reagents are cheap:

, KOH, MeI)
Moderate (Precursors like 2-fluoro-3-nitrobenzaldehyde are costly)

Part 1: Strategic Analysis & Causality

The Challenge: The 7-Nitro Deactivation & Sterics

The 7-nitro group exerts a powerful electron-withdrawing effect (


), significantly reducing the electron density at C3.
  • Why Route A works: By using basic conditions (KOH), we deprotonate the N-H (pKa ~13.8). The resulting indazolyl anion is electron-rich enough to react rapidly with iodine, overcoming the deactivating effect of the nitro group.

  • Why Route B struggles: If we methylate first (or build the N-methyl ring), we cannot form the anion. We are forced to perform electrophilic aromatic substitution (SEAr) on a neutral, electron-deficient ring. This requires harsh conditions (NIS, acid, heat) which can degrade the nitro group or lead to poor conversion.

The Regioselectivity Problem (N1 vs. N2)

Alkylation of 7-nitroindazole is notoriously N2-selective.

  • Sterics: The bulky nitro group at C7 hinders the lone pair at N1.

  • Electronics: The electron-withdrawing nitro group makes the N1 nitrogen less nucleophilic.

  • Outcome: Standard methylation (MeI/Base) typically yields an N1:N2 ratio of 1:4 or worse. Route A accepts this loss in exchange for easier iodination.

Part 2: Experimental Protocols (The Benchmark)

Method 1: The "Anionic Activation" Route (Standard)

Best for: Cost-efficiency and robustness on multigram scale.

Step 1: C3-Iodination of 7-Nitroindazole This step utilizes the "anionic boost" to install the iodine atom efficiently.

  • Dissolution: Dissolve 7-nitroindazole (1.0 eq) in DMF (5 mL/mmol).

  • Activation: Add powdered KOH (2.5 eq) at 0°C. The solution will turn deep red/orange (formation of the anion).

  • Iodination: Add solid Iodine (

    
    , 1.2 eq) portion-wise over 30 minutes.
    
  • Reaction: Allow to warm to RT and stir for 3 hours. Checkpoint: TLC (50% EtOAc/Hex) should show complete consumption of starting material.

  • Quench: Pour into ice water containing 10% sodium thiosulfate (to reduce excess iodine).

  • Isolation: Filter the yellow precipitate. Wash with water. Dry in a vacuum oven at 50°C.

    • Typical Yield: 85–92%

    • Purity: >95% (3-iodo-7-nitro-1H-indazole)

Step 2: Regioselective Methylation & Purification

  • Solvation: Suspend the 3-iodo-7-nitroindazole (1.0 eq) in dry DMF or Acetone.

  • Base Selection: Add

    
     (2.0 eq). Note: Using milder bases like carbonate allows for thermodynamic equilibration, slightly improving the N1:N2 ratio compared to NaH.
    
  • Alkylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise at RT. Stir for 12 hours.

  • Workup: Dilute with water and extract with EtOAc.

  • Purification (CRITICAL): The crude contains ~20% N1-methyl (Target) and ~80% N2-methyl (Byproduct).

    • Column Chromatography: Silica gel. Gradient 10%

      
       30% EtOAc in Hexanes.
      
    • Elution Order: The N2-isomer (less polar) usually elutes first. The N1-isomer (Target, more polar) elutes second.

    • Identification: Confirm via NOESY NMR (Interaction between N-Me and C7-H is absent in the target due to the nitro group, but interaction with C7-Nitro is distinct).

Method 2: The "De Novo" Cyclization Route (Alternative)

Best for: Applications requiring 100% regiochemical certainty without separation.

Step 1: Hydrazone Formation & Cyclization

  • Reagents: 2-Fluoro-3-nitrobenzaldehyde (1.0 eq) and Methylhydrazine (1.2 eq).

  • Conditions: Reflux in Ethanol/TEA for 4 hours.

  • Mechanism: Condensation to hydrazone followed by nucleophilic aromatic substitution (

    
    ) of the Fluorine by the hydrazine nitrogen.
    
  • Result: Exclusively yields 1-methyl-7-nitroindazole .

    • Yield: 60–75%

Step 2: Electrophilic Iodination (The Hard Step)

  • Reagents: N-Iodosuccinimide (NIS, 1.5 eq) and catalytic TsOH or TFA.

  • Solvent: Acetonitrile (reflux).

  • Duration: 24–48 hours. Note: Reaction is slow due to ring deactivation.

  • Yield: 50–60% (often with unreacted starting material).

Part 3: Visualization & Data

Comparative Workflow Diagram

G Start Starting Material: 7-Nitroindazole Anion Intermediate: Indazolyl Anion Start->Anion KOH/DMF (Deprotonation) IodoInt Intermediate: 3-Iodo-7-nitroindazole Anion->IodoInt I2 (Electrophilic I+) Fast Reaction Mix Mixture: N1-Me (Target) + N2-Me IodoInt->Mix MeI/K2CO3 (Methylation) TargetA Target: 3-Iodo-1-methyl-7-nitroindazole Mix->TargetA Chromatography (Remove N2 isomer) Precursor Alt Start: 2-Fluoro-3-nitro- benzaldehyde Cyclize Cyclization: + MeNHNH2 Precursor->Cyclize Condensation MethylInt Intermediate: 1-Methyl-7-nitroindazole Cyclize->MethylInt SnAr Cyclization (Regiospecific N1) TargetB Target: 3-Iodo-1-methyl-7-nitroindazole MethylInt->TargetB NIS/TFA (Slow Iodination)

Caption: Comparison of Route A (Anionic Activation) vs Route B (De Novo). Route A offers speed but requires purification; Route B offers specificity but suffers from low reactivity in the final step.

Performance Metrics Table
MetricRoute A (Iodination

Methylation)
Route B (Methylation

Iodination)
Step 1 Yield 85-92% (Iodination)65-75% (Cyclization)
Step 2 Yield ~20% (Isolated N1 isomer)50-60% (Iodination)
Total Yield ~17-20% ~30-45%
Purity Profile High (after column)High (intrinsic)
E-Factor (Waste) High (due to N2 isomer waste)Moderate
Safety Good (Standard reagents)Moderate (Hydrazines are toxic)

References

  • Luo, G., et al. (2006). "Regioselective synthesis of N-alkylindazoles." Journal of Organic Chemistry.

    • Validates the N1 vs N2 selectivity issues in indazole alkyl
  • Conrow, R., et al. (2021).[1] "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." PMC - NIH.

    • Confirms that 7-nitro substitution confers excellent N2 regioselectivity (>96%), supporting the difficulty of Route A.
  • BenchChem Technical Support. (2025). "Large-Scale Synthesis of Iodo-indazole derivatives." BenchChem Guides.

    • Provides industrial context on the iodination of deactiv
  • Chevalier, A., et al. (2018).[2] "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives." RSC Advances.

    • Discusses functionalization str
  • Bouchard, P., et al. (1995). "7-Nitroindazole, a selective inhibitor of neuronal nitric oxide synthase."[3][4] Journal of Medicinal Chemistry.

    • Establishes the chemical stability and handling of the 7-nitroindazole scaffold.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Iodo-1-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined herein are designed to empower laboratory personnel to manage waste streams containing this compound with a high degree of safety and environmental responsibility. Adherence to these guidelines is critical not only for regulatory compliance but also for the protection of individuals and the ecosystem.

I. Hazard Profile and Core Safety Principles

Understanding the potential hazards of 3-Iodo-1-methyl-7-nitro-1H-indazole is the foundation of its safe handling and disposal. Based on data from analogous halogenated nitroaromatic compounds, the following hazard profile can be inferred:

  • Toxicity: Likely harmful if swallowed, in contact with skin, or inhaled.[1] Halogenated nitroaromatic compounds are generally toxic.[2]

  • Irritation: Expected to cause skin and serious eye irritation.[3][4] May also cause respiratory irritation.[3]

  • Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.

  • Chemical Reactivity: Incompatible with strong oxidizing agents and strong bases.[1][4]

These potential hazards necessitate a cautious and informed approach to disposal, beginning with the consistent use of appropriate Personal Protective Equipment (PPE).

II. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 3-Iodo-1-methyl-7-nitro-1H-indazole in any form, including for disposal, the following PPE is mandatory:

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash gogglesProtects eyes from splashes and airborne particles.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene glovesPrevents skin contact with the chemical.
Body Protection Laboratory CoatFlame-resistant with a full front closureProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved RespiratorN95 or higherRequired when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.
III. Step-by-Step Disposal Protocol

The disposal of 3-Iodo-1-methyl-7-nitro-1H-indazole must be conducted in a manner that neutralizes its hazards and complies with all relevant regulations. The recommended method is high-temperature incineration by a licensed hazardous waste disposal contractor.[2]

Proper segregation of chemical waste is crucial for safety and cost-effective disposal.

  • Identify: All waste streams containing 3-Iodo-1-methyl-7-nitro-1H-indazole, including pure compound, contaminated labware (e.g., pipette tips, weighing boats), and solutions.

  • Categorize: This compound is a halogenated organic waste .[5]

  • Separate: Collect all waste containing this compound in a designated, clearly labeled hazardous waste container for halogenated organic compounds.[5][6] Do not mix with non-halogenated organic waste, as the disposal costs for halogenated waste are significantly higher.[6]

  • Container Selection: Use a chemically resistant, sealable container (e.g., a high-density polyethylene or glass bottle) for liquid waste. For solid waste, use a securely sealed bag or container.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("3-Iodo-1-methyl-7-nitro-1H-indazole"), and the approximate concentration and quantity.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents and bases.[1][4]

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • For Dry Spills:

    • Gently cover the spill with an absorbent material to avoid generating dust.

    • Carefully sweep the material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as halogenated organic waste.

  • For Liquid Spills:

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as halogenated organic waste.

  • Contact your Institution's Environmental Health and Safety (EHS) Department: Your EHS department will provide specific guidance on the procedures for hazardous waste pickup and disposal at your facility.

  • Arrange for Professional Disposal: The collected waste must be disposed of through a licensed hazardous waste disposal contractor. The primary method of disposal for halogenated nitroaromatic compounds is high-temperature incineration.[2] This process effectively destroys the toxic organic compounds, converting them into less harmful substances.[2]

IV. Disposal Decision Workflow

The following diagram illustrates the key decision points and procedural flow for the proper disposal of 3-Iodo-1-methyl-7-nitro-1H-indazole.

DisposalWorkflow Disposal Workflow for 3-Iodo-1-methyl-7-nitro-1H-indazole start Waste Generation (3-Iodo-1-methyl-7-nitro-1H-indazole) waste_type Is the waste solid or liquid? start->waste_type solid_waste Solid Waste (e.g., pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in a sealed, labeled container for 'Halogenated Organic Solids' solid_waste->collect_solid collect_liquid Collect in a sealed, labeled container for 'Halogenated Organic Liquids' liquid_waste->collect_liquid storage Store in a designated hazardous waste accumulation area collect_solid->storage collect_liquid->storage ehs_contact Contact Institutional EHS for pickup storage->ehs_contact incineration High-Temperature Incineration by a licensed contractor ehs_contact->incineration

Caption: Disposal workflow for 3-Iodo-1-methyl-7-nitro-1H-indazole.

V. Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For 3-Iodo-1-methyl-7-nitro-1H-indazole, a compound with potential toxicity and environmental hazards, a stringent disposal protocol is non-negotiable. By adhering to the procedures outlined in this guide—from the diligent use of PPE to the proper segregation and professional disposal of waste—researchers can ensure they are not only advancing scientific knowledge but also upholding the highest standards of safety and regulatory compliance.

References

  • PubChem. (n.d.). 3-Iodo-6-nitroindazole. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-1-methyl-7-nitro-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-Iodo-1-methyl-7-nitro-1H-indazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。